Product packaging for ZSTK474(Cat. No.:CAS No. 475110-96-4)

ZSTK474

Cat. No.: B1684013
CAS No.: 475110-96-4
M. Wt: 417.4 g/mol
InChI Key: HGVNLRPZOWWDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZSTK-474 is a triamino-1,3,5-triazine that is 1,3,5-triazine in which two of the hydrogens have been replaced by morpholin-4-yl groups while the third hydrogen has been replaced by a 2-(difluoromethyl)benzimidazol-1-yl group. It is an inhibitor of phosphatidylinositol 3-kinase. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a member of morpholines, a member of benzimidazoles, a triamino-1,3,5-triazine and an organofluorine compound.
ZSTK474 has been used in trials studying the treatment of Neoplasms.
PI3K Inhibitor this compound is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor this compound inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.
ZSTK-474 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
phosphatidylinositol 3-kinase inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21F2N7O2 B1684013 ZSTK474 CAS No. 475110-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNLRPZOWWDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197179
Record name ZSTK474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475110-96-4
Record name 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475110-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZSTK474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZSTK-474
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZSTK474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZSTK-474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ZSTK474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a potent, orally available, ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex processes through diagrams to facilitate a comprehensive understanding of this promising anticancer agent.

Discovery of this compound: A Chemocentric Approach

This compound, an s-triazine derivative, was identified from a chemical library of over 1500 analogues synthesized by Zenyaku Kogyo Co., Ltd.[1][2] The initial screening revealed its potent antiproliferative activity against a panel of 39 human cancer cell lines (JFCR39), although its molecular target was initially unknown.[1][2]

The identification of PI3K as the molecular target of this compound was accomplished using the JFCR39 drug discovery system in conjunction with the COMPARE analysis algorithm.[1][2] This bioinformatic approach correlates the growth inhibition profiles ("fingerprints") of a test compound with those of standard anticancer agents with known mechanisms of action. The fingerprint of this compound exhibited a strong correlation with that of the known PI3K inhibitor LY294002, suggesting a similar mode of action.[1]

Experimental Workflow: JFCR39 COMPARE Analysis

cluster_0 Compound Library Screening cluster_1 Data Analysis cluster_2 Target Identification A This compound (s-triazine derivative) C Growth Inhibition Assay (e.g., SRB assay) A->C B JFCR39 Cancer Cell Line Panel (39 lines) B->C D Generate Growth Inhibition Fingerprint for this compound C->D F COMPARE Analysis (Pearson Correlation) D->F E JFCR39 Database (Fingerprints of known drugs) E->F G High Correlation with LY294002 (PI3K inhibitor) F->G H Hypothesis: This compound is a PI3K inhibitor G->H I Biochemical Validation H->I

JFCR39 COMPARE Analysis Workflow for Target Identification.

Chemical Synthesis of this compound

This compound, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, can be synthesized via two primary routes. Both methods involve the coupling of a benzimidazole intermediate with a morpholino-substituted triazine core.

Synthesis Route A

This route involves a two-step process starting with the reaction of 2-(difluoromethyl)benzimidazole with 2,4-dichloro-6-morpholino-1,3,5-triazine to form a monochloro intermediate. This intermediate is then reacted with morpholine to yield this compound.

Synthesis Route B

A more direct, one-step approach involves the reaction of 2-(difluoromethyl)benzimidazole with 2-chloro-4,6-dimorpholino-1,3,5-triazine at an elevated temperature to produce this compound.

Experimental Protocol: Synthesis of this compound (Representative)

Materials:

  • 2-(difluoromethyl)benzimidazole

  • 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (based on Route B):

  • To a solution of 2-(difluoromethyl)benzimidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Mechanism of Action: Pan-Class I PI3K Inhibition

Biochemical assays have confirmed that this compound is a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[1] Lineweaver-Burk plot analysis demonstrates that this compound competes with ATP for binding to the kinase domain of PI3K. This inhibition of PI3K activity blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway.

PI3K/Akt Signaling Pathway and this compound Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, Bad, mTORC1) Akt->Downstream Activation/Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Response Cell Growth Survival Proliferation Angiogenesis Downstream->Response Regulation This compound This compound This compound->PI3K Inhibition

The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Biological Activity

The inhibitory potency of this compound against PI3K isoforms and its antiproliferative activity against various cancer cell lines have been quantified through in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterPI3KαPI3KβPI3KδPI3KγReference
IC50 (nM) 1644549[1]
Ki (nM) 6.710.41.811.7[3]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)Reference
Mean of 39 cell lines Various0.32[1]
A549 Lung~0.1[2]
OVCAR-3 Ovarian~0.1[4]
PC-3 Prostate~0.1[2]
WiDr Colon~0.1[5]

Key Experimental Protocols

PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the production of PIP3, the product of PI3K activity.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP2 substrate

  • ATP

  • This compound (or other inhibitors)

  • HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)

  • 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF detection reagents and incubate to allow for complex formation.

  • Read the plate on an HTRF microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of PI3K activity for each concentration of this compound and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.

Human Tumor Xenograft Model

This in vivo model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for implantation

  • This compound formulated for oral administration (e.g., in 5% hydroxypropylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like phospho-Akt).

  • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

In Vivo Antitumor Efficacy and Pharmacodynamics

Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models without causing noticeable toxicity.[2][4][5] The antitumor effect of this compound correlates with the inhibition of Akt phosphorylation in the tumor tissue, which can serve as a pharmacodynamic biomarker of its activity.[4]

Table 3: In Vivo Antitumor Activity of this compound
Xenograft ModelCancer TypeDose and ScheduleTumor Growth InhibitionReference
A549 Lung200 mg/kg, p.o., dailySignificant[2]
PC-3 Prostate200 mg/kg, p.o., dailySignificant[2]
WiDr Colon400 mg/kg, p.o., dailyObvious[5]
RXF-631L RenalNot specifiedSignificant[6]

Furthermore, this compound has been shown to possess anti-angiogenic properties by inhibiting the expression of HIF-1α and the secretion of VEGF in cancer cells, as well as by directly inhibiting PI3K in endothelial cells.[6] This dual mechanism contributes to its overall antitumor efficacy.

Conclusion

This compound is a well-characterized, potent pan-class I PI3K inhibitor with a compelling preclinical profile. Its discovery through a systematic, informatics-driven approach highlights the power of integrated drug discovery platforms. The straightforward chemical synthesis and demonstrated in vitro and in vivo efficacy, coupled with a favorable safety profile in animal models, underscore its potential as a therapeutic candidate for the treatment of various cancers. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the ongoing development and evaluation of PI3K-targeted cancer therapies.

References

ZSTK474: An In-Depth Technical Guide to a Pan-Class I PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a potent, orally bioavailable, and ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed data is presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and drug development professionals working with or interested in this compound and the broader field of PI3K-targeted cancer therapy.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(2-Difluoromethyl-1H-benzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, is a synthetic s-triazine derivative. Its chemical structure is characterized by a central triazine ring substituted with two morpholino groups and a difluoromethyl-benzimidazole moiety.

Below is a table summarizing the key chemical identifiers and physicochemical properties of this compound.

PropertyValue
IUPAC Name 2-(2-Difluoromethyl-1H-benzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine
Synonyms ZSTK-474
Molecular Formula C₁₉H₂₁F₂N₇O₂
Molecular Weight 417.41 g/mol
CAS Number 475110-96-4
SMILES String C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5
InChI Key HGVNLRPZOWWDKD-UHFFFAOYSA-N
Solubility Soluble in DMSO

Pharmacological Properties

Mechanism of Action

This compound is a potent and selective inhibitor of class I PI3K isoforms. Lineweaver-Burk plot analysis has revealed that this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.[2] The downstream effects of this compound treatment include the inhibition of Akt phosphorylation and the subsequent dephosphorylation of its substrates, such as GSK-3β and FOXO transcription factors.[3] A key cellular outcome of this compound-mediated PI3K inhibition is the induction of a strong G0/G1 cell cycle arrest, rather than apoptosis, in many cancer cell lines.[4][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellCycle Cell Cycle Progression (G1 Arrest) Akt->CellCycle Inhibition of G1 Arrest Proliferation Cell Proliferation & Survival mTORC1->Proliferation Activation

PI3K/Akt Signaling Pathway and this compound Inhibition.
In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against all four class I PI3K isoforms, with a particular potency towards the δ isoform.[6] The IC₅₀ and Kᵢ values are summarized in the table below.

PI3K IsoformIC₅₀ (nM)[6]Kᵢ (nM)[1]
PI3Kα166.7
PI3Kβ4410.4
PI3Kγ4911.7
PI3Kδ4.61.8

Notably, this compound exhibits high selectivity for class I PI3Ks. It has been shown to have weak inhibitory activity against other members of the PI3K-like kinase (PIKK) family, such as mTOR and DNA-PK, and negligible activity against a large panel of other protein kinases.[7]

In Vitro and In Vivo Efficacy

This compound has demonstrated broad-spectrum antiproliferative activity against a wide variety of human cancer cell lines.[8] In vivo studies using xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, tumor regression.[9] The antitumor efficacy of this compound in vivo has been correlated with the inhibition of Akt phosphorylation in tumor tissues.[3]

Xenograft ModelCancer TypeDosing RegimenOutcome
B16F10Melanoma100-400 mg/kg, oral, daily for 14 daysDose-dependent tumor regression.[9]
A549Lung Cancer400 mg/kg, oral, daily (days 0-13, except 3 & 10)Significant tumor growth inhibition.[10]
PC-3Prostate Cancer400 mg/kg, oral, daily (days 0-13, except 3 & 10)Significant tumor growth inhibition.[10]
WiDrColon Cancer400 mg/kg, oral, daily (days 0-13, except 3 & 10)Significant tumor growth inhibition.[10]
SYO-1Synovial Sarcoma400 mg/kg, oral, on indicated daysTumor growth suppression.[2]

Experimental Protocols

PI3K Enzyme Activity Assay (Radioisotopic)

This protocol describes a method for determining the inhibitory activity of this compound against immunoprecipitated PI3K.

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A549_lysate A549 Cell Lysate IP Immunoprecipitation (anti-p85 antibody) A549_lysate->IP Beads PI3K-bound Protein G-Agarose IP->Beads Incubation Incubate Beads with This compound and PIP Beads->Incubation Reaction_start Add [γ-³²P]ATP and MgCl₂ Incubation->Reaction_start TLC Separate Products by TLC Reaction_start->TLC Autoradiography Autoradiography TLC->Autoradiography Quantification Scintillation Counting of PIP3 spots Autoradiography->Quantification

Workflow for Radioisotopic PI3K Activity Assay.
  • Cell Lysis and Immunoprecipitation:

    • Lyse A549 human lung carcinoma cells in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, and 1% Igepal CA-630.[9]

    • Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C.

    • Incubate the supernatant with an anti-p85 polyclonal antibody and protein G-agarose beads to immunoprecipitate PI3K.[9]

  • Kinase Reaction:

    • Wash the immunoprecipitates sequentially with buffers of decreasing stringency.

    • Resuspend the beads in a reaction buffer containing phosphatidylinositol (PI) as a substrate.

    • Pre-incubate the mixture with varying concentrations of this compound for 5 minutes at 25°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.[9]

    • Incubate the reaction mixture for 20 minutes at 25°C.

  • Analysis:

    • Stop the reaction and extract the lipids.

    • Separate the phosphorylated products by thin-layer chromatography (TLC).

    • Visualize the radiolabeled phosphatidylinositol-3-phosphate (PIP3) by autoradiography.[11]

    • Quantify the radioactivity of the PIP3 spots using a scintillation counter to determine the extent of PI3K inhibition.[11]

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures the antiproliferative effect of this compound on cancer cell lines.

  • Cell Seeding and Treatment:

    • Seed cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 48 hours.[8]

  • Cell Fixation and Staining:

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water and air dry.

    • Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[8]

  • Measurement:

    • Wash away the unbound dye with 1% acetic acid and air dry the plates.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the GI₅₀ (50% growth inhibition) value from the dose-response curve.[8]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A549, PC-3, WiDr) into the flank of immunodeficient mice (e.g., nude mice).[10]

    • Alternatively, implant small tumor fragments from established tumors.[10]

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-300 mm³), randomize the mice into control and treatment groups.[10]

    • Prepare this compound as a suspension in a vehicle such as 5% hydroxypropylcellulose in water.[9]

    • Administer this compound orally at the desired dose and schedule (e.g., 400 mg/kg, daily).[10]

    • Administer the vehicle to the control group.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers regularly and calculate the tumor volume.[9]

    • Monitor the body weight and general health of the mice as indicators of toxicity.[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt).[3]

Xenograft_Workflow start Tumor Cell/Fragment Implantation tumor_growth Tumor Growth (100-300 mm³) start->tumor_growth randomization Randomization tumor_growth->randomization treatment Oral Administration of this compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

General Workflow for an In Vivo Xenograft Study.

ADME and Toxicology

Preclinical studies have indicated that this compound is orally bioavailable and generally well-tolerated in animal models, with no significant toxic effects observed in critical organs at therapeutic doses.[1] A Phase I clinical trial in patients with advanced solid malignancies established a maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of 150 mg/day.[12] The most common drug-related adverse events were mild to moderate and included diarrhea, nausea, and vomiting.[12]

Conclusion

This compound is a well-characterized, potent, and selective pan-class I PI3K inhibitor with a compelling preclinical profile. Its ATP-competitive mechanism of action, broad-spectrum antiproliferative activity, and in vivo efficacy, coupled with a manageable safety profile, underscore its potential as a therapeutic agent for various cancers. This technical guide provides a foundational resource for further investigation and development of this compound and other PI3K-targeted therapies.

References

ZSTK474: A Potent Pan-Class I PI3K Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a novel, orally available s-triazine derivative that acts as a potent, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[1] It exhibits a pan-inhibitory profile, targeting all four class I isoforms (α, β, δ, and γ) with high affinity.[2][3][4] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway leads to the suppression of tumor cell growth and proliferation, primarily through the induction of G0/G1 cell cycle arrest rather than apoptosis.[1][5] Preclinical studies have demonstrated significant antitumor efficacy in various cancer models, both in vitro and in vivo.[2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its isoform selectivity, impact on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.

This compound exerts its antitumor effects by directly inhibiting the catalytic activity of class I PI3K isoforms.[2] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This blockade of PIP3 production leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[6]

The inhibition of Akt phosphorylation by this compound has been shown to decrease the levels of phosphorylated glycogen synthase kinase 3β (GSK-3β) and cyclin D1, key regulators of cell cycle progression.[6] This ultimately results in a G0/G1 phase cell cycle arrest, thereby halting tumor cell proliferation.[5] Notably, this compound's primary mechanism of action is cytostatic rather than cytotoxic, as it does not typically induce significant apoptosis in most cancer cell lines.[5]

PI3K Signaling Pathway and this compound Inhibition

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibition CyclinD1 Cyclin D1 Akt->CyclinD1 Upregulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellCycle Cell Cycle Progression CyclinD1->CellCycle This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data: Isoform Selectivity and Potency

This compound is characterized as a pan-class I PI3K inhibitor, demonstrating potent inhibition across all four isoforms. The following tables summarize the in vitro inhibitory activities of this compound against the PI3K isoforms.

Table 1: IC50 Values of this compound for Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Reference
PI3Kα16[2][3]
PI3Kβ44[2][3]
PI3Kδ4.6 - 5[2][3]
PI3Kγ49[2][3]

Table 2: Ki Values of this compound for Class I PI3K Isoforms

PI3K IsoformKi (nM)Reference
PI3Kα6.7[7]
PI3Kβ10.4[7]
PI3Kδ1.8[7]
PI3Kγ11.7[7]

These data indicate that while this compound is a pan-inhibitor, it exhibits a slightly higher potency for the PI3Kδ isoform.[7][8]

Experimental Protocols

In Vitro PI3K Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This non-radioactive assay is a common method to determine the enzymatic activity of PI3K and the inhibitory potential of compounds like this compound.[2]

Principle: The assay measures the production of PIP3 through a competitive immunoassay format. A biotinylated PIP3 tracer competes with the PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a Europium-labeled anti-GST antibody. The HTRF signal is inversely proportional to the amount of PIP3 produced.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine the PI3K enzyme (e.g., recombinant human PI3Kα, β, δ, or γ), the lipid substrate (PIP2), and the test compound (this compound) in a reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagents: a mixture of biotin-PIP3, GST-GRP1-PH, and Europium-labeled anti-GST antibody.

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition based on the signals from control wells (no inhibitor) and background wells (no enzyme). IC50 values are determined by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro PI3K HTRF Assay

HTRF_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - PI3K Enzyme - PIP2 Substrate - this compound dilutions - ATP Solution Dispense Dispense Reagents into 384-well plate Reagents->Dispense Initiate Initiate Reaction (add ATP) Dispense->Initiate Incubate Incubate at RT Initiate->Incubate Stop Stop Reaction & Add Detection Reagents Incubate->Stop Read Read HTRF Signal Stop->Read Calculate Calculate % Inhibition Read->Calculate Curve Generate Dose-Response Curve Calculate->Curve IC50 Determine IC50 Value Curve->IC50

Caption: A generalized workflow for determining the IC50 of this compound using an HTRF assay.

Western Blot Analysis of Akt Phosphorylation

This technique is used to assess the downstream effects of this compound on the PI3K pathway within cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by gel electrophoresis. By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., phospho-Akt Ser473), one can determine the effect of a compound on its activation state.

Protocol Outline:

  • Cell Treatment: Culture cancer cells to a desired confluency and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473 or Thr308).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with the p110δ isoform of PI3K has been elucidated, providing a detailed understanding of its binding mode.

This compound binds within the ATP-binding pocket of the kinase domain. Key interactions include:

  • A hydrogen bond between the oxygen atom of one of the morpholino groups and the backbone amide of Valine 828 in the hinge region.

  • The benzimidazole group extends into an "affinity pocket," where its nitrogen can act as a hydrogen bond acceptor for the primary amine of Lysine 779.

These interactions stabilize the binding of this compound in the active site, effectively preventing the binding of ATP and subsequent kinase activity.

Conclusion

This compound is a well-characterized, potent pan-class I PI3K inhibitor with a clear mechanism of action. Its ability to effectively block the PI3K/Akt signaling pathway and induce cell cycle arrest underscores its potential as an anticancer therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other PI3K inhibitors. Further investigation into its clinical efficacy and potential combination therapies is warranted.

References

ZSTK474: A Potent PI3K Inhibitor Driving G0/G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZSTK474 is a novel and potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a variety of preclinical models. A primary mechanism of its action is the induction of a strong G0/G1 phase cell cycle arrest, effectively halting cancer cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced G0/G1 arrest, detailed experimental protocols for its characterization, and a summary of key quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound and other PI3K inhibitors.

Introduction to this compound

This compound is a synthetic s-triazine derivative identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39).[1] Its growth inhibition profile showed a high correlation with that of the classic PI3K inhibitor LY294002, leading to its classification as a PI3K inhibitor.[1][2] Subsequent biochemical assays confirmed that this compound is a potent pan-class I PI3K inhibitor, targeting all four isoforms (α, β, δ, γ) with high selectivity over other protein kinases.[1][3] Unlike many cytotoxic agents, this compound's primary mode of action in suppressing tumor growth is not through the induction of apoptosis but rather by causing a robust G0/G1 cell cycle arrest.[4][5] This characteristic makes it a compelling candidate for cancer therapy, particularly in tumors with a dysregulated PI3K/Akt/mTOR pathway.[6][7][8]

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[9][10][11] In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division.[7] this compound exerts its effect by directly inhibiting PI3K, the upstream kinase in this pathway.

The key steps in the pathway leading to G0/G1 arrest are:

  • PI3K Inhibition: this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

  • Akt Deactivation: The reduction in PIP3 levels prevents the recruitment and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][9]

  • Modulation of Downstream Effectors: Inactivated Akt can no longer phosphorylate and regulate its numerous downstream targets that promote cell cycle progression. This leads to:

    • Decreased Cyclin D1 and CDK4/6: The inhibition of the PI3K/Akt pathway suppresses the expression of Cyclin D1.[4][12] Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which is essential for progression through the G1 phase.[13][14] Treatment with this compound has been shown to reduce the levels of both Cyclin D1 and CDK4.[3][15]

    • Increased p21 and p27 Levels: The pathway's inhibition leads to the enhanced expression and stabilization of CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1.[3][12][15] These proteins bind to and inhibit the activity of Cyclin-CDK complexes, acting as crucial brakes on the cell cycle.[16][17]

    • Dephosphorylation of Retinoblastoma Protein (pRb): The combined effect of reduced Cyclin D1/CDK4/6 activity and increased levels of CKIs leads to the dephosphorylation (or hypo-phosphorylation) of the retinoblastoma protein (pRb).[1][12] In its hypo-phosphorylated state, pRb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the S phase. This blockade at the G1/S checkpoint results in cell cycle arrest.[13]

Signaling Pathway Diagram

ZSTK474_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cyclins G1 Progression cluster_inhibitors G1 Arrest cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates CyclinD1_CDK46 Cyclin D1 / CDK4/6 Akt->CyclinD1_CDK46 Promotes p21_p27 p21 / p27 Akt->p21_p27 Inhibits pRb_E2F pRb-E2F Complex CyclinD1_CDK46->pRb_E2F Phosphorylates (inactivates pRb) p21_p27->CyclinD1_CDK46 Inhibits E2F E2F pRb_E2F->E2F Releases G1_Arrest G0/G1 Arrest pRb_E2F->G1_Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Caption: this compound inhibits PI3K, leading to G0/G1 arrest.

Quantitative Data Summary

This compound has demonstrated potent growth inhibitory and cell cycle arrest effects across a wide range of human cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentrations of this compound

This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound in different cancer cell lines.

Cell LineCancer TypeParameterValue (µM)Reference
MCF-7 Breast CancerIC501.08[12]
WiT49 Wilms' TumorIC502.0[3][15]
WT-CLS1 Wilms' TumorIC502.51[3][15]
A549 Lung CancerGI751.0[18]
PC9 Lung CancerGI751.3[18]
H1650 Lung CancerGI751.6[18]
JFCR39 Panel Various (39 lines)Mean GI500.32[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution

This table details the dose-dependent effect of this compound on the percentage of cells in the G0/G1 phase, as determined by flow cytometry.

Cell LineThis compound Conc. (µM)Treatment Duration (h)% of Cells in G0/G1 Phase (Mean ± SD)Reference
MCF-7 0 (Control)2455.2 ± 3.1[12]
0.12460.5 ± 2.8[12]
2.02472.8 ± 3.5[12]
4.02478.4 ± 4.2[12]
HL60 0 (Control)4845.1 ± 2.5[19]
0.54862.3 ± 3.1[19]
2.04875.6 ± 3.8[19]
HL60/ADR 0 (Control)4848.2 ± 2.9[19]
0.54865.4 ± 3.3[19]
2.04879.1 ± 4.0[19]
A549 1.0 (GI75)24Significant Increase vs. Control[18]
PC9 1.3 (GI75)24Significant Increase vs. Control[18]
H1650 1.6 (GI75)24Significant Increase vs. Control[18]

Key Experimental Methodologies

The investigation of this compound's effect on the cell cycle relies on standard but precise molecular and cellular biology techniques. Below are detailed protocols for the key experiments.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7, HL60) in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 2, 4 µM) and a vehicle control (e.g., DMSO) for the desired duration (typically 24-48 hours).[19][20]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

    • Transfer cells to 15 mL conical tubes and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).[20][21]

    • Resuspend the cell pellet in 200-500 µL of cold PBS.

    • While vortexing gently, add 2-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21]

    • Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C) for fixation.[20][22]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS with 0.1% Triton X-100.[20][22][23] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[23]

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[20]

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20][22]

Experimental Workflow Diagram

Experimental_Workflow cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis start Start: Seed Cancer Cell Lines treat Treat with this compound (Various Concentrations and Durations) start->treat harvest Harvest Cells (Adherent or Suspension) treat->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix lyse Lyse Cells & Quantify Protein harvest->lyse stain Stain with Propidium Iodide (PI) + RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze_flow Analyze Cell Cycle Distribution acquire->analyze_flow end End: Correlate Data analyze_flow->end sds_page SDS-PAGE & Transfer to Membrane lyse->sds_page probe Probe with Primary Antibodies (e.g., Cyclin D1, CDK4, p27, p-Rb) sds_page->probe detect Detect with Secondary Antibody & Substrate probe->detect analyze_wb Analyze Protein Expression Levels detect->analyze_wb analyze_wb->end

Caption: Workflow for analyzing this compound's cell cycle effects.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, confirming the mechanism of action of this compound.

Protocol:

  • Cell Culture and Treatment:

    • Prepare and treat cells with this compound as described in section 4.1.1.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-p-Rb, anti-total Rb) overnight at 4°C.[3][12][24]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin or GAPDH.[24]

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Conclusion

This compound is a well-characterized PI3K inhibitor that effectively induces G0/G1 cell cycle arrest in a broad range of cancer cells. Its mechanism is rooted in the potent inhibition of the PI3K/Akt signaling pathway, which leads to a downstream cascade involving the downregulation of G1 cyclins and CDKs, upregulation of CDK inhibitors, and subsequent dephosphorylation of pRb. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug developers to effectively study and utilize this compound as a tool to probe cell cycle regulation and as a potential therapeutic agent. The provided diagrams and structured data serve as a quick reference for understanding its complex biological activity.

References

ZSTK474: A Technical Guide to its Inhibitory Effect on Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: ZSTK474 is a potent and specific inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes central to a critical intracellular signaling network, the PI3K/Akt pathway.[1] Dysregulation of this pathway is a common event in a multitude of human cancers, promoting uncontrolled cell growth, proliferation, and survival.[2][3] this compound exerts its antitumor effects by directly targeting PI3K, leading to the suppression of downstream signaling components, most notably the inhibition of Akt phosphorylation. This guide provides a detailed technical overview of the mechanism of action of this compound, a compilation of its quantitative effects on Akt phosphorylation from preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an s-triazine derivative that functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, δ, and γ).[3][4] By binding to the ATP-binding pocket of PI3K, this compound blocks the catalytic activity of the enzyme.[5][6] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3]

The reduction in PIP3 levels at the cell membrane prevents the recruitment and subsequent activation of downstream kinases, including 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Akt (also known as Protein Kinase B).[3] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[7] By inhibiting PI3K, this compound effectively prevents these phosphorylation events, leading to a marked decrease in the levels of phosphorylated Akt (p-Akt) without altering the total amount of Akt protein.[5][8]

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in numerous studies, both in enzymatic assays and in cell-based models.

Table 1: In Vitro Inhibition of PI3K Activity by this compound

Compound Concentration PI3K Activity (% of Control) 95% Confidence Interval Source
This compound 1 µM 4.7% 3.2% to 6.1% [5][6]

| LY294002 | 1 µM | 44.6% | 38.9% to 50.3% |[5][6] |

Table 2: IC50 Values of this compound for Class I PI3K Isoforms

PI3K Isoform This compound IC50 (nM) LY294002 IC50 (nM) Source
PI3Kα 16 540 [4]
PI3Kβ 44 1600 [4]
PI3Kδ 4.6 460 [4]

| PI3Kγ | 49 | 1500 |[4] |

Table 3: Effect of this compound on Akt Phosphorylation in Human Cancer Cell Lines (In Vitro)

Cell Line Cancer Type Concentration Treatment Time Effect on p-Akt (Ser473) Source
A549 Non-Small-Cell Lung 0.5 µM 5 minutes Decreased level of phosphorylated Akt [5]
SYO-1 Synovial Sarcoma 0.1 - 1 µM 24 - 48 hours Dose-dependent decrease [9]
Aska-SS Synovial Sarcoma 0.1 - 1 µM 48 hours Dose-dependent decrease [9]
Yamato-SS Synovial Sarcoma 0.1 - 1 µM 48 hours Dose-dependent decrease [9]
Multiple Sarcoma Lines Sarcoma Various 0.5, 6, 24 hours Inhibition of phosphorylation [10]
Colo-357 Pancreatic Adenocarcinoma 1 µM 24 hours Almost complete reduction [8]
BxPC-3 Pancreatic Adenocarcinoma 1 µM 24 hours Almost complete reduction [8]
Panc-1 Pancreatic Adenocarcinoma 1 µM 24 hours Almost complete reduction [8]
MCF-7 Breast Cancer Not specified Not specified Suppression of phospho-Akt [3][11]

| CT26 | Colorectal Cancer | Not specified | Not specified | Inhibition of p-Akt (S473) |[12] |

Table 4: Effect of this compound on Akt Phosphorylation (In Vivo Xenograft Models)

Xenograft Model Cancer Type This compound Dose Time Point Method Effect on p-Akt (Ser473) Source
A549 Non-Small-Cell Lung 400 mg/kg (oral) 4 hours post-dose Immunohistochemistry Reduced phosphorylation in tumors [5][6]

| SYO-1 | Synovial Sarcoma | 400 mg/kg | Not specified | Western Blot | Downregulated phosphorylation |[9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental approach for studying this compound.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Thr308, Ser473) Akt->pAkt Downstream Downstream Effectors (GSK-3β, mTOR, etc.) pAkt->Downstream Activates This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with this compound's inhibitory action.

Experimental_Workflow cluster_analysis Biochemical Analysis start Start: Cancer Cell Lines culture 1. Cell Culture & Seeding start->culture treatment 2. Treatment with this compound (Dose-response & Time-course) culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quant 4. Protein Quantification (e.g., BCA Assay) lysis->quant wb 5. Western Blotting quant->wb probing 6. Antibody Probing - Anti-p-Akt (Ser473/Thr308) - Anti-Total Akt - Anti-Loading Control (e.g., Tubulin) wb->probing detect 7. Detection & Imaging probing->detect analysis 8. Densitometry & Data Analysis detect->analysis end End: Quantify Inhibition of Akt Phosphorylation analysis->end

Caption: Experimental workflow for assessing this compound's effect.

Experimental Protocols

The most common method to assess the phosphorylation status of Akt following treatment with this compound is Western blotting (immunoblotting).[5][9][13]

Objective: To qualitatively and quantitatively measure the levels of phosphorylated Akt (p-Akt) at specific sites (e.g., Ser473, Thr308) relative to total Akt in cancer cells treated with this compound.

A. Cell Culture and Treatment:

  • Seeding: Plate human cancer cells (e.g., A549, MCF-7, SYO-1) in 6-well tissue culture plates and grow in appropriate media (e.g., RPMI 1640 with 5% FBS) until they reach 70-80% confluency.[14]

  • Treatment: Prepare stock solutions of this compound in DMSO.[12] Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM).

  • Incubation: Replace the existing media with the this compound-containing media. Include a vehicle control (DMSO only). Incubate the cells for the desired time points (e.g., 5 min, 30 min, 6 h, 24 h, 48 h).[5][10]

B. Protein Extraction and Quantification:

  • Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well to lyse the cells and solubilize proteins.[14]

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant (total protein extract). Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

C. Western Blotting:

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[14]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[15] Use antibodies specific for:

    • Phospho-Akt (Ser473)

    • Phospho-Akt (Thr308)

    • Total Akt (to confirm equal protein loading and that the drug does not alter total Akt expression)

    • A loading control (e.g., α-tubulin, GAPDH, or actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

D. Data Analysis:

  • Densitometry: Quantify the band intensities from the captured images using software like ImageJ.

  • Normalization: Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample. This ratio indicates the relative level of Akt phosphorylation. Further normalization to the loading control can also be performed.

Downstream Cellular Consequences

The inhibition of Akt phosphorylation by this compound leads to several downstream anti-cancer effects. By inactivating Akt, this compound suppresses the activity of downstream effectors like GSK-3β and mTOR.[5][8][16] This cascade of inhibition results in:

  • Cell Cycle Arrest: this compound treatment leads to a decrease in cyclin D1 levels and an increase in the CDK inhibitor p27, causing cells to arrest in the G0/G1 phase of the cell cycle.[11][16][17]

  • Induction of Apoptosis: In some cancer cell lines, particularly sarcomas with specific chromosomal translocations, this compound can induce apoptosis (programmed cell death).[9][18] However, in many other cell types, its primary effect is cytostatic (G1 arrest) rather than cytotoxic.[11][17]

  • Induction of Autophagy: In breast cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process.[16]

Conclusion

This compound is a highly effective inhibitor of the PI3K/Akt signaling pathway. Through its ATP-competitive inhibition of class I PI3K isoforms, it robustly prevents the phosphorylation and subsequent activation of Akt.[4][5] This mechanism has been extensively validated in numerous cancer cell lines and in vivo models, where this compound demonstrates a dose- and time-dependent reduction in p-Akt levels.[5][8][9] The downstream consequences of this inhibition—primarily cell cycle arrest—underscore its therapeutic potential in cancers characterized by an overactive PI3K/Akt pathway.[11][17] The experimental protocols and quantitative data presented herein provide a comprehensive foundation for researchers investigating the biological impact of this compound.

References

ZSTK474: A Technical Guide to its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a novel s-triazine derivative that has demonstrated potent antitumor activity. It functions as an ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, effectively targeting a critical signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected pathways and workflows.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling cascade. The inhibition of this pathway leads to a cascade of downstream effects, ultimately impacting cell growth, proliferation, survival, and angiogenesis.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PI3K isoforms and other kinases has been extensively characterized. The following tables summarize the key quantitative data from in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Ki (nM)Reference
PI3Kα166.7
PI3Kβ4410.4
PI3Kδ4.6 - 51.8
PI3Kγ4911.7

Table 2: Comparative PI3K Inhibition

CompoundConcentration (µM)% PI3K Activity Remaining (vs. Control)IC50 (nM)Reference
This compound14.7% (95% CI = 3.2% to 6.1%)37
LY294002144.6% (95% CI = 38.9% to 50.3%)790
WortmanninNot SpecifiedNot Specified11

Table 3: Specificity of this compound

KinaseInhibitionConcentrationReference
mTORWeak100 µM (<40% inhibition)
DNA-PKMuch weaker than PI3KNot Specified

Downstream Signaling Pathways

This compound's inhibition of PI3K leads to the modulation of a multitude of downstream signaling molecules. The primary consequence is the suppression of Akt phosphorylation, which in turn affects a wide array of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. This compound effectively downregulates this pathway by inhibiting the phosphorylation of key components.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits TSC2 TSC2 Akt->TSC2 Inhibits FOXO FOXO Akt->FOXO Inhibits BAD BAD Akt->BAD Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Inhibits Degradation mTOR mTOR TSC2->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates 4EBP1 4E-BP1 mTOR->4EBP1 Activates S6 S6 p70S6K->S6 Activates ProteinSynthesis Protein Synthesis S6->ProteinSynthesis Promotes p27 p27 FOXO->p27 Promotes Transcription Apoptosis Apoptosis FOXO->Apoptosis Promotes BAD->Apoptosis Promotes 4EBP1->ProteinSynthesis Promotes CellCycle Cell Cycle Progression (G1/S Transition) CyclinD1->CellCycle Promotes p27->CellCycle Inhibits

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of:

  • Akt (Ser-473)

  • GSK-3β (Ser-9)

  • TSC2 (Ser-1462)

  • mTOR (Ser-2448)

  • p70S6K (Thr-389)

  • S6 (S235/236)

  • FOXO1 (Thr-24) and FOXO3a (Thr-32)

  • 4E-BP1 (Ser65, Thr70, Thr37/46)

  • BAD (S112)

Cell Cycle Regulation

A primary outcome of this compound treatment is the induction of G0/G1 phase cell cycle arrest. This is achieved through the modulation of key cell cycle regulatory proteins. This compound treatment leads to a decrease in Cyclin D1 levels and an increase in the expression of the Cdk inhibitor p27. Furthermore, this compound has been shown to down-regulate the transcription of CDC25A, a phosphatase that activates CDK2 and promotes the G1/S transition.

Cell_Cycle_Regulation cluster_effects Effects of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CDC25A CDC25A Akt->CDC25A Promotes Transcription CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation CDK2 CDK2 CDC25A->CDK2 Activates pRB pRB CDK2->pRB Phosphorylates (Inactivates) CyclinD1->pRB Phosphorylates (Inactivates) G1_S_Transition G1/S Transition pRB->G1_S_Transition Inhibits G1_Arrest G1 Arrest ZSTK474_effect1 Decreased Cyclin D1 ZSTK474_effect2 Decreased CDC25A ZSTK474_effect3 Increased p27 ZSTK474_effect4 Dephosphorylation of pRB

Figure 2: this compound induces G1 cell cycle arrest.

Apoptosis

The effect of this compound on apoptosis is cell-type dependent. In many cancer cell lines, this compound induces G1 arrest without significant apoptosis. However, in certain contexts, such as in OVCAR3 cells at higher concentrations and in specific sarcoma cell lines (Ewing's sarcoma, alveolar rhabdomyosarcoma, and synovial sarcoma), this compound has been shown to induce apoptosis. The induction of apoptosis is associated with the inhibition of pro-survival signals mediated by Akt, such as the phosphorylation and inactivation of the pro-apoptotic protein BAD. In sarcoma cells, apoptosis induction is evidenced by the cleavage of PARP.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the downstream effects of this compound. Specific details may vary between studies.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status.

  • Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, Cyclin D1, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start: this compound-treated and control cells lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

ZSTK474: A Technical Guide to its S-Triazine Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a novel, orally available s-triazine derivative that has demonstrated potent anticancer activity in a breadth of preclinical studies.[1][2] Synthesized by Zenyaku Kogyo Co., Ltd., this small molecule was identified as a powerful inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical signaling pathway frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, anticancer effects, and the experimental methodologies used to elucidate its activity.

This compound, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, emerged from the screening of a chemical library of over 1500 s-triazine derivatives.[1] Its identification as a PI3K inhibitor was achieved through the JFCR39 drug discovery system, which utilizes a panel of 39 human cancer cell lines and COMPARE analysis.[4] This system revealed a similar growth inhibition profile between this compound and the known PI3K inhibitor LY294002.[4]

Mechanism of Action: Pan-Class I PI3K Inhibition

This compound functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), classifying it as a pan-PI3K inhibitor.[5][6][7] Molecular modeling and biochemical assays have confirmed that this compound binds to the ATP-binding pocket of PI3K, thereby blocking its kinase activity.[1][2] This inhibition is reversible and highly selective for class I PI3K isoforms over other lipid and protein kinases, including mTOR and DNA-PK.[4][8]

The inhibitory action of this compound on PI3K disrupts the canonical PI3K/Akt/mTOR signaling pathway, which is crucial for multiple cellular processes that are often hijacked in cancer, including cell growth, proliferation, survival, and angiogenesis.[1][4]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of this compound in the PI3K/Akt signaling cascade.

ZSTK474_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras Ras->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates GSK3b GSK3β Akt->GSK3b CyclinD1 Cyclin D1 Akt->CyclinD1 p27 p27 Akt->p27 BAD BAD Akt->BAD VEGF VEGF Secretion Akt->VEGF GSK3b->CyclinD1 CellCycle Cell Cycle Progression CyclinD1->CellCycle p27->CellCycle Apoptosis Apoptosis BAD->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits PI3K, blocking downstream Akt signaling.

Quantitative Data on Anticancer Activity

The potency of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibitory Activity against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)Ki (nM)
PI3Kα16[4][6][9]6.7[6]
PI3Kβ44[4][6][9]10.4[6]
PI3Kδ5[10]1.8[6][7]
PI3Kγ49[4][6][9]11.7[6]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Comparison of PI3K Inhibitory Activity
CompoundIC50 (nM)
This compound 37 [1][3]
LY294002790[1][3]
Wortmannin11[1][3]
Table 3: Growth Inhibitory Activity (GI50) against Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
Mean (39 cell lines) Various0.32 [3][4]
Colo-357Pancreatic0.86[8]
BxPC-3Pancreatic1.16[8]
MIA PaCa-2Pancreatic1.8[8]
AsPC-1Pancreatic0.23[8]
PC3Prostate0.12[11]

GI50: 50% growth inhibition concentration.

In Vitro and In Vivo Anticancer Effects

Cell Cycle Arrest

A primary mechanism of this compound's antitumor effect is the induction of cell cycle arrest at the G0/G1 phase.[4][12] This is attributed to the downregulation of cyclin D1 and the enhanced expression of the cyclin-dependent kinase inhibitor p27, leading to the dephosphorylation of the retinoblastoma protein (pRB).[1][4] Notably, this compound induces this G0/G1 arrest without significant induction of apoptosis in many cancer cell lines.[12][13]

Anti-Angiogenic Activity

This compound exhibits potent anti-angiogenic effects through a dual mechanism: it inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) by cancer cells and directly inhibits PI3K in endothelial cells.[4] This leads to the inhibition of endothelial cell migration and tube formation.[4]

In Vivo Efficacy

Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models in mice, including those for colon, lung, and prostate cancer.[1][2] These studies have shown tumor regression and growth inhibition at well-tolerated doses.[1] The antitumor efficacy in vivo correlates with the reduction of phosphorylated Akt in tumor tissues, suggesting its potential as a predictive biomarker.[1][4] Phase I clinical trials have been conducted to evaluate the safety and tolerability of this compound in patients with advanced solid malignancies.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

PI3K In Vitro Kinase Assay

This protocol describes the measurement of PI3K activity using an immunoprecipitation-based assay.

PI3K_Assay_Workflow Start Start: A549 Cell Lysate IP 1. Immunoprecipitation of PI3K (anti-p85 antibody) Start->IP Wash 2. Wash Agarose Beads IP->Wash Preincubation 3. Pre-incubate with this compound (or control) Wash->Preincubation Reaction 4. Add Substrate (Phosphatidylinositol) and [γ-32P]ATP Preincubation->Reaction Incubation 5. Incubate at 25°C Reaction->Incubation Extraction 6. Extract Phospholipids Incubation->Extraction TLC 7. Separate by Thin-Layer Chromatography (TLC) Extraction->TLC Analysis 8. Autoradiography and Quantification TLC->Analysis End End: Determine PI3K Activity Analysis->End

Caption: Workflow for in vitro PI3K kinase activity assay.

Detailed Steps:

  • Cell Lysis: A549 human lung cancer cells are lysed to prepare a cell lysate containing PI3K.[1]

  • Immunoprecipitation: PI3K is immunoprecipitated from the cell lysate using an anti-p85 polyclonal antibody coupled to agarose beads.[1]

  • Washing: The immunoprecipitates on the agarose beads are washed sequentially with different buffers to remove non-specific binding.[1][3]

  • Pre-incubation with Inhibitor: The washed immunoprecipitates are pre-incubated with this compound, a control inhibitor (e.g., LY294002), or a vehicle control for 5 minutes at 25°C.[1][3]

  • Kinase Reaction: The kinase reaction is initiated by adding the substrate, phosphatidylinositol, and [γ-32P]ATP. The reaction mixture is incubated to allow for the phosphorylation of the substrate.[1][3]

  • Lipid Extraction: The reaction is stopped, and the phospholipids are extracted.

  • Thin-Layer Chromatography (TLC): The extracted phospholipids are separated by TLC to resolve the phosphorylated product (phosphatidylinositol-3-phosphate).

  • Analysis: The TLC plate is subjected to autoradiography, and the amount of incorporated 32P is quantified to determine the PI3K activity.[1]

Cell Proliferation (Sulforhodamine B) Assay

This assay is used to determine the growth-inhibitory activity of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for 48 hours.[1]

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to total cellular protein.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Absorbance Measurement: The absorbance is read on a microplate reader, which is proportional to the total cellular protein and, thus, the cell number.

  • Data Analysis: The 50% growth inhibition (GI50) value is calculated by plotting the percentage of cell growth versus the drug concentration.[1]

Western Blot Analysis for Signaling Pathway Components

This technique is employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Procedure:

  • Cell Treatment and Lysis: Cancer cells (e.g., A549) are treated with this compound for various times and concentrations. The cells are then lysed to extract total protein.[1]

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, cyclin D1).[1]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy in Xenograft Models

This experimental setup evaluates the antitumor activity of this compound in a living organism.

Experimental Design:

  • Cell Implantation: Human cancer cells (e.g., A549, PC-3, WiDr) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1][2]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are randomized into treatment and control groups. This compound is administered orally, typically as a suspension in a vehicle like 5% hydroxypropylcellulose.[1][3]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for phospho-Akt, to confirm target engagement.[1][2]

Conclusion

This compound is a potent and selective s-triazine-based pan-class I PI3K inhibitor with significant anticancer activity demonstrated in a wide range of preclinical models. Its ability to induce G0/G1 cell cycle arrest and inhibit angiogenesis underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PI3K inhibitors in cancer research and drug development. While it has shown promise, further clinical evaluation is necessary to establish its efficacy and safety in cancer patients.

References

Quantitative Selectivity Profile of ZSTK474

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Selectivity of ZSTK474 for PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four Class I PI3K isoforms.[1] Its ability to suppress the PI3K/AKT signaling pathway leads to the inhibition of tumor cell growth and survival, primarily through the induction of G0/G1 cell cycle arrest rather than apoptosis.[1][2][3] This document details the quantitative measures of its isoform selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism within the PI3K signaling pathway.

Biochemical assays have established this compound as a pan-Class I PI3K inhibitor, demonstrating potent inhibition against all four isoforms (α, β, δ, and γ).[4] Although it inhibits all isoforms, it shows the most potent activity against the PI3Kδ isoform.[5] The inhibitor exhibits high selectivity for Class I PI3Ks over other members of the PI3K superfamily (Class II and III), as well as other protein kinases.[4] Notably, this compound is a significantly weaker inhibitor of mTOR, a characteristic that distinguishes it from other PI3K inhibitors like LY294002.[5] Kinase profiling against 139 other protein kinases revealed no significant inhibition even at high concentrations (30 μmol/L), highlighting its specificity.[4][5]

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against the four Class I PI3K catalytic subunits. These values underscore its classification as a pan-PI3K inhibitor.

PI3K IsoformIC50 (nM)Ki (nM)
p110α166.7
p110β4410.4
p110δ4.6 - 51.8
p110γ4911.7
Data sourced from multiple biochemical studies.[4][5]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[5] This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting decrease in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. Inhibition of Akt phosphorylation, in turn, affects downstream signaling components that regulate cell cycle progression and survival, such as GSK-3β and cyclin D1.[3][6]

PI3K_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Inhibition cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K Ras Ras Ras->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 Akt Akt Downstream Cell Growth, Survival, Proliferation

Caption: PI3K signaling pathway and this compound inhibition point.

Experimental Methodologies

The determination of this compound's selectivity profile involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant PI3K isoforms.[4][5]

Principle: The HTRF assay is a non-radioactive method that quantifies the product of the kinase reaction (PIP3) through fluorescence resonance energy transfer (FRET). A donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Alexa Fluor® 647) are used. The kinase reaction produces PIP3, which is detected by a biotinylated PIP3-binding protein and a fluorophore-labeled anti-tag antibody, bringing the donor and acceptor into proximity and generating a FRET signal. The inhibitor's potency is determined by measuring the reduction in this signal.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4). Prepare solutions of recombinant human PI3Kα, β, δ, and γ enzymes, the lipid substrate (PIP2), and ATP.

  • Inhibitor Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction: In a multi-well plate, combine the PI3K enzyme, PIP2 substrate, and varying concentrations of this compound or vehicle control (DMSO).

  • Initiation: Start the reaction by adding a fixed concentration of ATP (often near the Km value for the specific isoform).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., biotinylated PIP3 detector and a Europium-labeled anti-tag antibody).

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.

  • Data Analysis: Plot the FRET signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

Cell-Based Western Blot for Akt Phosphorylation

This assay confirms that this compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of its primary downstream target, Akt.[8]

Principle: PI3K inhibition by this compound in cultured cells is expected to decrease the level of phosphorylated Akt (p-Akt) at key residues like Serine 473. Western blotting uses specific antibodies to detect and quantify the levels of both total Akt and p-Akt, allowing for a ratiometric analysis of pathway inhibition.

Detailed Protocol:

  • Cell Culture and Treatment: Seed a relevant human cancer cell line (e.g., A549) in multi-well plates and allow them to adhere.[6]

  • Serum Starvation (Optional): To reduce basal PI3K activity, cells may be serum-starved for 3-4 hours.[8]

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Stimulation: Activate the PI3K pathway by treating the cells with a growth factor (e.g., EGF, IGF-1) for a short period (5-30 minutes).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorophores).

    • Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal and plot the normalized values against inhibitor concentration to determine the cellular IC50.

Workflow cluster_prep Assay Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Acquisition & Analysis A1 Prepare Reagents: Enzyme, Substrate, ATP B1 Combine Enzyme, Substrate, and Inhibitor in Plate A1->B1 A2 Create Serial Dilution of this compound A2->B1 B2 Initiate Reaction with ATP B1->B2 B3 Incubate at Room Temp B2->B3 C1 Add Detection Reagents (e.g., HTRF) B3->C1 C2 Read Signal (e.g., Fluorescence) C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate IC50 Value C3->C4

Caption: General experimental workflow for IC50 determination.

References

Molecular Docking of ZSTK474 with PI3K: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of ZSTK474 with Phosphoinositide 3-kinase (PI3K). This compound is a potent, orally available, ATP-competitive pan-class I PI3K inhibitor that has demonstrated significant antineoplastic activity.[1][2][3] Understanding its interaction with the PI3K active site at a molecular level is crucial for the rational design of next-generation inhibitors and for optimizing its therapeutic application.

Quantitative Analysis of this compound Inhibition

This compound has been shown to inhibit all four class I PI3K isoforms (α, β, δ, and γ) with high potency.[1][2] The inhibitory activity is summarized in the tables below, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which highlight its pan-PI3K inhibitory profile with a particular potency against the PI3Kδ isoform.[4][5]

Table 1: IC50 Values of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα16
PI3Kβ44
PI3Kδ4.6 - 5
PI3Kγ49
Data sourced from multiple biochemical assays.[1][5]

Table 2: Ki Values of this compound against Class I PI3K Isoforms

PI3K IsoformKi (nM)
PI3Kα6.7
PI3Kβ10.4
PI3Kδ1.8
PI3Kγ11.7
These values indicate this compound is an ATP-competitive inhibitor.[4][5][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[7][8][9] Its dysregulation is frequently implicated in various cancers.[10] this compound exerts its anticancer effects by inhibiting PI3K, the upstream kinase in this pathway, thereby blocking downstream signaling.[2]

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a non-radioactive method to determine the inhibitory activity of this compound against PI3K isoforms.

HTRF_Assay_Workflow start Start reagents Prepare Reagents: - PI3K enzyme - this compound (various conc.) - ATP - PIP2 substrate start->reagents incubation Incubate PI3K, this compound, ATP, and PIP2 reagents->incubation detection Add Detection Reagents: - Biotin-PIP3 - Eu3+-cryptate labeled anti-GST Ab - XL665-labeled streptavidin incubation->detection read Read HTRF Signal detection->read analysis Data Analysis: Calculate IC50 values read->analysis end End analysis->end

Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the specific PI3K isoform, varying concentrations of this compound, and the substrate PIP2.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 28°C).

  • Detection: Stop the reaction and add the HTRF detection reagents. These typically include a biotinylated PIP3 tracer, a europium cryptate-labeled antibody that binds the kinase, and streptavidin-XL665.

  • Signal Measurement: After a further incubation period, measure the fluorescence at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the amount of PIP3 produced.

  • Data Analysis: Plot the HTRF signal against the concentration of this compound to determine the IC50 value.

Molecular Docking of this compound into the PI3K Active Site

Computational docking studies are employed to predict the binding conformation and interactions of this compound within the ATP-binding pocket of PI3K.

Molecular_Docking_Workflow start Start prep_protein Prepare Protein Structure: - Obtain PI3K crystal structure (e.g., PDB ID: 2WXL) - Remove water and ligands - Add hydrogens start->prep_protein prep_ligand Prepare Ligand Structure: - Generate 3D coordinates of this compound - Assign partial charges and atom types start->prep_ligand define_pocket Define Binding Site: - Identify the ATP-binding pocket prep_protein->define_pocket docking Perform Docking: - Use software like FlexX or GLIDE - Generate multiple binding poses prep_ligand->docking define_pocket->docking scoring Score and Rank Poses: - Use scoring functions (e.g., F-score, ChemScore) - Select the best-ranked pose docking->scoring analysis Analyze Interactions: - Identify hydrogen bonds, hydrophobic interactions, etc. scoring->analysis end End analysis->end

References

Methodological & Application

ZSTK474 In Vivo Application Notes for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of ZSTK474, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in mouse xenograft models. The provided data and methodologies are compiled from various preclinical studies to guide the design and execution of efficacious antitumor studies.

Introduction

This compound is a novel s-triazine derivative that has demonstrated significant antitumor activity in a wide range of human cancer cell lines.[1] It functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), key components of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and growth.[4][5][6] Preclinical studies have shown that this compound can induce G1 cell cycle arrest and inhibit tumor growth in various xenograft models, making it a promising candidate for cancer therapy.[7][8]

This compound Signaling Pathway

This compound exerts its antitumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival. This compound's inhibition of PI3K blocks the production of PIP3, thereby suppressing the entire downstream signaling cascade.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

In Vivo Efficacy Data

The following tables summarize the in vivo dosages, administration routes, and treatment schedules of this compound used in various mouse xenograft models.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

Cancer TypeCell LineMouse StrainDosage (mg/kg)Administration RouteReference(s)
Lung CancerA549Nude400Oral[9]
MelanomaB16F10BDF1100, 200, 400Oral[9]
Colon CancerWiDrNude400Oral[10]
Cervical CancerHeLaNude100Oral[11]
GlioblastomaU87Nude10Intraperitoneal (i.p.)[12]
Pancreatic Cancer---Oral[13]
Breast CancerMCF-7Nude--[8]
Renal CancerRXF-631L--Oral[14]
Prostate CancerPC-3Nude-Oral[15]

Table 2: this compound Treatment Schedules in Mouse Xenograft Models

Cell LineDosage (mg/kg)ScheduleDurationReference(s)
WiDr400Daily, with exceptions on days 6, 13, 2026 days[14]
B16F10100, 200, 400Daily14 days[9]
HeLa100Daily, with exceptions on days 3, 4, 10, 1115 days[11]
U8710Daily14 days[12]
MCF-7, HeLa-Daily5 days to 3 months[8]

Experimental Protocols

This section provides detailed protocols for conducting in vivo studies with this compound in mouse xenograft models.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Study Workflow A 1. Cell Culture (e.g., A549, U87) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Administration (Oral Gavage or IP Injection) E->F G 7. Continued Tumor Measurement & Health Monitoring F->G H 8. Endpoint Data Collection (Tumor Weight, Imaging, etc.) G->H I 9. Statistical Analysis H->I

Caption: General Workflow for a this compound Mouse Xenograft Study.

Preparation of this compound Formulation

For Oral Administration:

  • Weigh the required amount of this compound powder.

  • Prepare a 5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.

  • Suspend the this compound powder in the 5% HPMC solution to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 0.2 mL volume).

  • Vortex or sonicate the suspension until it is homogeneous. Prepare fresh on each day of dosing.

For Intraperitoneal (i.p.) Injection:

  • Dissolve this compound in a suitable vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Ensure complete dissolution and filter sterilize the solution before injection.

Mouse Xenograft Model Establishment
  • Cell Culture: Culture the desired human cancer cell line (e.g., A549, U87) under standard conditions until they reach 80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.

  • Subcutaneous Implantation:

    • Anesthetize the immunodeficient mice (e.g., nude, SCID).

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-30 gauge needle.[7]

    • Monitor the mice for tumor growth.

This compound Administration

Oral Gavage:

  • Gently restrain the mouse.

  • Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib.[1]

  • Insert the gavage needle into the esophagus and slowly administer the this compound suspension.[1]

  • The typical volume administered to a mouse is 100-200 µL.[16]

Intraperitoneal Injection:

  • Restrain the mouse and locate the lower right quadrant of the abdomen.[12]

  • Insert a 25-27 gauge needle at a 30-45 degree angle and inject the this compound solution.[12]

  • The injection volume should not exceed 200 µL for a 20g mouse.[17]

Tumor Growth Measurement and Data Analysis
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the antitumor effect of this compound compared to the vehicle control group.[9][14]

    • The tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

Safety and Toxicology

In preclinical studies, this compound has been shown to have a favorable safety profile with no obvious signs of toxicity at efficacious doses.[14] However, it is essential to monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded 2-3 times per week.

Conclusion

This compound is a potent PI3K inhibitor with significant in vivo antitumor activity across a range of mouse xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

ZSTK474: Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a potent and selective, ATP-competitive pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It demonstrates significant anti-proliferative activity across a wide range of human cancer cell lines, primarily by inducing G0/G1 cell cycle arrest.[1][2][4] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[5][6][7] this compound effectively inhibits this pathway by blocking the phosphorylation of Akt and downstream effector proteins.[8][9] Unlike some other PI3K inhibitors, this compound shows high selectivity for class I PI3K isoforms over other protein kinases, including the mammalian target of rapamycin (mTOR).[3][10] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and signaling pathways.

Mechanism of Action

This compound is a s-triazine derivative that competitively binds to the ATP-binding pocket of class I PI3K isoforms (α, β, δ, and γ), thereby inhibiting their kinase activity.[1][3] This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.[8][11] The inhibition of Akt phosphorylation subsequently affects a cascade of downstream targets involved in cell cycle progression, proliferation, and survival, such as glycogen synthase kinase 3β (GSK-3β), forkhead box protein O1 (FOXO1), and cyclin D1.[8][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., GSK-3β, Cyclin D1) Akt->Downstream Phosphorylation Response Cell Cycle Arrest, Inhibition of Proliferation Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against PI3K isoforms and its growth inhibitory effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Ki (nM)
PI3Kα16[1][12]6.7[12][13]
PI3Kβ44[1][12]10.4[10][13]
PI3Kδ4.6 - 5[1][12]1.8[3][12]
PI3Kγ49[1][12]11.7[10][13]

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
Mean (39 cell lines) Various0.32 [1][8]
A549Lung~0.3 - 1.0[8][9]
PC-3Prostate~0.1 - 0.5[8]
OVCAR3Ovarian~0.1 - 1.0[8][9]
WiDrColon~0.1 - 0.5[8]
HCT-116ColonNot specified
MCF-7BreastNot specified

Note: GI50 values can vary depending on the specific assay conditions and cell line characteristics.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound in 1.20 ml of dimethyl sulfoxide (DMSO).[2]

  • Storage: Store the lyophilized powder and the stock solution at -20°C, desiccated.[2][14] The lyophilized form is stable for at least 24 months.[2] Once in solution, it is recommended to use it within 3 months to avoid loss of potency.[2] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

Stock_Prep start Start lyophilized Lyophilized this compound (5 mg) start->lyophilized dmso DMSO (1.20 ml) start->dmso reconstitute Reconstitute lyophilized->reconstitute dmso->reconstitute stock 10 mM Stock Solution reconstitute->stock aliquot Aliquot stock->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.
Cell Viability Assay (SRB or MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on cell proliferation.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Sulforhodamine B (SRB) or MTT reagent

    • Trichloroacetic acid (TCA) for SRB assay

    • Tris base solution for SRB assay

    • Solubilization solution (e.g., DMSO) for MTT assay

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and allow them to adhere overnight.[3]

    • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM.[2] Remove the overnight culture medium and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9][13]

    • Assay:

      • For SRB Assay:

        • Fix the cells by gently adding 50 µl of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

        • Wash the plates five times with tap water and allow them to air dry.

        • Add 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

        • Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry.

        • Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the dye.

        • Measure the absorbance at 510 nm using a microplate reader.

      • For MTT Assay:

        • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]

        • Add 100 µl of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[3][15]

        • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.

Western Blot Analysis of PI3K/Akt Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK-3β, anti-total GSK-3β, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 30 minutes to 3 hours).[8] Include a vehicle control.

    • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in 100-200 µl of ice-cold lysis buffer.[3] Incubate on ice for 30 minutes.[3]

    • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3] Collect the supernatant and determine the protein concentration using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[3]

    • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]

      • Wash the membrane three times with TBST for 10 minutes each.[3]

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

      • Wash the membrane three times with TBST for 10 minutes each.[3]

    • Detection: Detect the signal using an ECL substrate and an imaging system.[3] Quantify band intensities using densitometry software.

Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

  • Materials:

    • Cell culture plates or dishes

    • This compound stock solution

    • Hoechst 33342 staining solution

    • Propidium Iodide (PI) staining solution

    • PBS

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Treatment: Culture cells with or without this compound (e.g., 10 µM for 48 hours for OVCAR3 cells).[9]

    • Cell Harvesting:

      • For adherent cells, trypsinize and collect the cells.

      • For suspension cells, collect by centrifugation.

      • Wash the cells with cold PBS.

    • Staining:

      • Resuspend the cells in PBS.

      • Add Hoechst 33342 solution to a final concentration of 1 µg/ml and incubate for 10-15 minutes at 37°C.[1]

      • Add PI solution to a final concentration of 5 µg/ml and incubate for 5-15 minutes at room temperature in the dark.[1]

    • Analysis:

      • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters.

        • Viable cells: Blue, intact nuclei.

        • Early apoptotic cells: Bright blue, condensed, or fragmented nuclei.

        • Late apoptotic/necrotic cells: Pink/red, condensed, or fragmented nuclei.

      • Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate excitation and emission wavelengths for Hoechst 33342 (e.g., 350 nm excitation, 461 nm emission) and PI (e.g., 488 nm excitation, 617 nm emission).[1][9]

Apoptosis_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_hoechst Stain with Hoechst 33342 harvest_cells->stain_hoechst stain_pi Stain with Propidium Iodide stain_hoechst->stain_pi analyze Analyze by Fluorescence Microscopy or Flow Cytometry stain_pi->analyze end End analyze->end

Caption: General workflow for the Hoechst 33342 and Propidium Iodide apoptosis assay.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals and biological materials.

References

Application Note: Preparation of ZSTK474 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ZSTK474, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.

This compound Physicochemical Properties

This compound is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, γ)[1][2]. Its properties are summarized below.

PropertyValue
Molecular Formula C₁₉H₂₁F₂N₇O₂[3][4]
Molecular Weight 417.41 g/mol [3][5]
CAS Number 475110-96-4[3][4]
Appearance White to off-white solid[3]

Solubility and Storage Recommendations

Proper storage is critical to maintain the stability and activity of this compound. It is highly recommended to use fresh, anhydrous DMSO for reconstitution, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility[3][5].

FormSolventSolubility RangeStorage TemperatureStability
Powder ---20°C≥ 3 years[1][3][5]
4°C~2 years[1][3]
Stock Solution DMSO15 - 33.33 mg/mL (approx. 36 - 80 mM)[3][4][5]-80°CUp to 2 years[3][5]
-20°C1 month to 1 year[1][3][5]

Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into single-use volumes before storage[3][5].

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted for different desired concentrations.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube

  • Sterile, single-use aliquot tubes

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)[3][6]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. Handle the chemical compound in a fume hood or designated containment area. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact.

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture[7].

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 4.17 mg of this compound powder and transfer it into the vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If solubility issues persist, briefly warm the solution to 37°C and sonicate in an ultrasonic bath until the solution is clear[6].

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) or covered sterile tubes. The aliquot volume should be appropriate for your typical experimental needs to minimize waste.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -80°C for long-term stability or at -20°C for shorter-term use[3].

Stock Solution Calculation Table:

Desired ConcentrationMass of this compound (for 1 mL DMSO)
1 mM0.417 mg
5 mM2.087 mg
10 mM 4.174 mg
50 mM20.87 mg

Calculation based on Molecular Weight = 417.41 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_workflow Workflow for this compound Stock Solution Preparation start Equilibrate this compound Powder to RT weigh Weigh 4.17 mg This compound Powder start->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action: PI3K Signaling Pathway Inhibition

This compound is a pan-inhibitor of class I PI3K isoforms[1][3]. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2][8][9]. This action blocks the activation of downstream effectors like Akt and mTOR, ultimately inhibiting signaling pathways that promote cell proliferation, growth, and survival[8][9][10]. This compound has been shown to decrease the phosphorylation of Akt, GSK-3β, and other downstream components involved in cell cycle progression[5][8].

G cluster_pathway This compound Inhibition of PI3K/Akt Pathway GF Growth Factor Receptor PI3K PI3K GF->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt ZSTK This compound ZSTK->PI3K mTOR mTOR Akt->mTOR GSK GSK-3β Akt->GSK Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for ZSTK474 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a potent and specific inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant antitumor activity in various cancer cell lines.[1][2][3] As an ATP-competitive inhibitor, this compound effectively blocks the PI3K signaling pathway, a critical regulator of cell proliferation, survival, and growth.[4][5] Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by monitoring the phosphorylation status of key downstream effector proteins in the PI3K/Akt/mTOR pathway. These application notes provide a comprehensive protocol and supporting data for the use of this compound in Western blot analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the activation of downstream signaling cascades, most notably the Akt/mTOR pathway.[4][6] Key downstream targets whose phosphorylation is reduced by this compound treatment include Akt, glycogen synthase kinase 3β (GSK-3β), p70 S6 kinase (p70S6K), and 4E-binding protein 1 (4E-BP1).[1][7][8]

ZSTK474_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt GSK3b GSK-3β Akt->GSK3b mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SamplePrep 4. Sample Preparation Quantification->SamplePrep SDSPAGE 5. SDS-PAGE SamplePrep->SDSPAGE Transfer 6. Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 11. Data Analysis Detection->Analysis

References

ZSTK474: Assessing Efficacy in Cancer Cell Lines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of ZSTK474, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The protocols outlined below detail methods for determining the anti-proliferative and signaling effects of this compound in various cancer cell lines.

Introduction

This compound is an orally available s-triazine derivative that competitively inhibits the ATP-binding pocket of all four Class I PI3K isoforms (α, β, δ, and γ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1][3] By inhibiting PI3K, this compound blocks the downstream activation of key signaling molecules such as Akt, leading to cell cycle arrest and inhibition of tumor growth.[4][5] Preclinical studies have demonstrated this compound's potent anti-tumor activity across a broad range of human cancer cell lines.[1][6]

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values of this compound have been determined in a wide array of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. This compound has shown a mean GI50 value of 0.32 µmol/L across a panel of 39 human cancer cell lines (JFCR39).[1] The tables below summarize the reported activity of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.25
HT29Colorectal Carcinoma0.32
U87 MGGlioblastoma0.16
PC-3Prostate Cancer0.40
MCF7Breast Cancer0.79
OVCAR-3Ovarian Cancer0.20
SF-268CNS Cancer0.13
HCT-116Colon Cancer0.22
NCI-H460Lung Cancer0.18
DU-145Prostate Cancer0.50

Data compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.

Table 2: GI50 Values of this compound in a Panel of Sarcoma Cell Lines

Cell LineSarcoma SubtypeGI50 (µM)
A673Ewing's Sarcoma0.23
RD-ESEwing's Sarcoma0.35
SJCRH30Alveolar Rhabdomyosarcoma0.41
SYO-1Synovial Sarcoma0.19
Aska-SSSynovial Sarcoma0.28
Yamato-SSSynovial Sarcoma0.33
HT1080Fibrosarcoma0.55
MG63Osteosarcoma0.62

Data adapted from studies on human sarcoma cell lines.[5][7]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol describes a method to determine the anti-proliferative effect of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total Akt).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Mandatory Visualizations

ZSTK474_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Line Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (SRB Assay) treatment->viability western Western Blot Analysis (p-Akt, etc.) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability->data_analysis western->data_analysis cell_cycle->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General workflow for assessing this compound efficacy in vitro.

References

ZSTK474: A Powerful Tool for Interrogating the PI3K Pathway in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

ZSTK474, a potent and specific pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, has emerged as a critical research tool for investigating the dysregulated PI3K/Akt/mTOR signaling pathway in glioblastoma (GBM), the most aggressive primary brain tumor in adults. The aberrant activation of the PI3K pathway is a frequent event in GBM, primarily driven by mutations in key genes like PTEN, EGFR, PIK3CA, and PIK3R1. This pathway plays a central role in tumor cell proliferation, survival, metabolism, and resistance to therapy, making it a prime target for novel therapeutic strategies. This compound offers researchers a means to dissect the intricate roles of PI3K signaling in GBM pathogenesis and to explore potential therapeutic vulnerabilities.

Mechanism of Action

This compound is a pan-Class I PI3K inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit, effectively blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical step in the activation of downstream effectors such as Akt and mTOR. By disrupting this signaling cascade, this compound can induce cell cycle arrest and inhibit tumor growth. Notably, this compound exhibits high specificity for PI3K and does not significantly inhibit other protein kinases, including mTOR and DNA-PK, at effective concentrations.

Applications in Glioblastoma Research

This compound is a versatile tool for a range of in vitro and in vivo studies in glioblastoma research:

  • Investigating the role of the PI3K pathway in GBM cell proliferation, survival, and migration.

  • Evaluating the synergistic effects of PI3K inhibition with standard-of-care therapies like temozolomide (TMZ) and other targeted agents.

  • Studying the mechanisms of therapy resistance and how PI3K inhibition can overcome them.

  • Preclinical evaluation of PI3K-targeted therapies in orthotopic brain tumor models.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various glioblastoma cell lines, demonstrating its potent anti-proliferative activity.

Glioblastoma Cell LineIC50 (µM)Assay TypeDurationReference
SF2950.21WST-872 h
U870.61WST-872 h
U2511.58WST-872 h
U877MTT72 h
U1185MTT72 h

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound in glioblastoma research, based on published studies.

Protocol 1: In Vitro Cell Viability Assay (WST-8)

This protocol is used to determine the cytotoxic effects of this compound on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., SF295, U87, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 2 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Glioblastoma cell lines (e.g., SF295, U87)

  • This compound

  • Temozolomide (TMZ) (optional, for combination studies)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound (e.g., 0.4 µM for SF295, 1.2 µM for U87) and/or TMZ (e.g., 120 µM for SF295, 180 µM for U87) as single agents or in combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (early and late) can be quantified.

Protocol 3: In Vivo Orthotopic Brain Tumor Model

This protocol describes the use of this compound in a preclinical model of glioblastoma.

Materials:

  • Female nude mice (e.g., BALB/c-nu/nu)

  • GFP-labeled human glioblastoma cells (e.g., U251/GFP)

  • This compound (formulated for oral administration)

  • Stereotactic injection apparatus

Procedure:

  • Anesthetize the mice according to approved animal care protocols.

  • Using a stereotactic apparatus, inject approximately 200,000 U251/GFP cells in 10 µL into the lateral ventricle of the mouse brain.

  • Beginning on day 1 post-injection, administer this compound (e.g., 400 mg/kg) daily via oral gavage. A control group should receive the vehicle.

  • Monitor tumor growth by measuring the intensity of green fluorescence from the GFP-labeled tumor cells. For xenografts without fluorescent reporters, tumor volume can be monitored using magnetic resonance imaging (MRI).

  • Continue treatment until the animals show signs of morbidity or until the end of the study period.

  • At the end of the study, euthanize the animals and excise the brains for histological analysis.

Visualizations

The following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for evaluating this compound, and the synergistic interaction between this compound and TMZ.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Culture GBM Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (WST-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (p-Akt, etc.) treatment->western_blot data_analysis Data Analysis (IC50, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for evaluating this compound in GBM.

Synergistic_Effect cluster_synergy Synergistic Effect TMZ Temozolomide (TMZ) DNA_Damage DNA Double-Strand Breaks TMZ->DNA_Damage PI3K_Pathway PI3K/Akt Pathway TMZ->PI3K_Pathway Activates This compound This compound HR_Repair Homologous Recombination Repair This compound->HR_Repair Inhibits This compound->PI3K_Pathway Inhibits DNA_Damage->HR_Repair Activates Apoptosis Increased Apoptosis DNA_Damage->Apoptosis HR_Repair->Apoptosis Prevents PI3K_Pathway->Apoptosis Prevents

Caption: Synergistic mechanism of this compound and Temozolomide in GBM.

Application Notes and Protocols: Utilizing ZSTK474 in Combination with Gemcitabine for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZSTK474 is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/Akt signaling pathway that is frequently hyperactivated in various cancers.[1][2] This pathway plays a crucial role in cell proliferation, survival, and resistance to chemotherapy. Gemcitabine is a nucleoside analog widely used as a first-line chemotherapeutic agent, particularly in pancreatic cancer.[3][4] However, its efficacy is often limited by the development of resistance, a process in which the PI3K/Akt pathway is frequently implicated.[5][6]

This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of combining this compound with gemcitabine. The combination of these two agents has been shown to enhance cancer cell death, overcome gemcitabine resistance, and provide a more potent therapeutic strategy.[1][2]

Mechanism of Action

This compound exerts its effect by inhibiting the PI3K/Akt signaling cascade, leading to the dephosphorylation of downstream targets such as Akt, GSK3β, and BAD.[1][2] This inhibition results in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2] Gemcitabine, upon intracellular phosphorylation, is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death.[3][4]

The combination of this compound and gemcitabine has demonstrated synergistic anti-tumor effects.[1][2] this compound can sensitize cancer cells to gemcitabine by downregulating the pro-survival signals mediated by the PI3K/Akt pathway, thereby lowering the threshold for gemcitabine-induced apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt pAkt PIP3->pAkt Activates Akt Akt pGSK3b pGSK3b pAkt->pGSK3b Inhibits pBAD pBAD pAkt->pBAD Inhibits Cell Survival & Proliferation Cell Survival & Proliferation pAkt->Cell Survival & Proliferation Promotes GSK3b GSK3b BAD BAD Bcl2 Bcl2 pBAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits DNA DNA DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition->Apoptosis Leads to Gemcitabine Gemcitabine Gemcitabine->DNA Synthesis Inhibition Causes

Caption: Signaling pathway of this compound and Gemcitabine.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 of this compound (µM)
Colo-3570.86
BxPC-31.16
MIA PaCa-21.8
AsPC-10.23

Data extracted from a 72-hour MTT assay.[5]

Table 2: Synergistic Effects of this compound and Gemcitabine on Pancreatic Cancer Cell Colony Formation
TreatmentColo-357 (% of Baseline Clonogenicity)BxPC-3 (% of Baseline Clonogenicity)
Gemcitabine alone43.470.5
This compound alone70.383.8
Gemcitabine + this compound21.451.4

Data from a 14-day clonogenic assay.[5]

Table 3: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
Colo-357Control65.025.69.0
This compound (10 µM, 48h)70.723.26.0
BxPC-3Control41.151.17.8
This compound (10 µM, 48h)54.338.57.2

Data obtained by flow cytometry after propidium iodide staining.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and gemcitabine, alone and in combination.

Materials:

  • Pancreatic cancer cell lines (e.g., Colo-357, BxPC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed 2,500 cells per well in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or gemcitabine alone for 72 hours.

  • For combination studies, pre-treat cells with gemcitabine for 24 hours, then add this compound for an additional 48 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

start Start seed_cells Seed 2,500 cells/well in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat Treat with this compound and/or Gemcitabine incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add 10µL MTT solution incubate2->add_mtt incubate3 Incubate for 4h at 37°C add_mtt->incubate3 remove_media Remove media incubate3->remove_media add_dmso Add 100µL DMSO remove_media->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies apoptosis in response to this compound and gemcitabine treatment using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound and/or gemcitabine for the indicated time.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound and gemcitabine on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound and/or gemcitabine for the desired duration.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of the PI3K/Akt Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-p-BAD, anti-BAD, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells as required and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: Western blot experimental workflow.

Conclusion

The combination of the PI3K inhibitor this compound and the chemotherapeutic agent gemcitabine represents a promising strategy for enhancing anti-cancer efficacy, particularly in tumors with an activated PI3K/Akt pathway. The protocols and data presented here provide a framework for researchers to investigate this synergistic interaction in various cancer models. Careful execution of these experiments will contribute to a better understanding of the underlying molecular mechanisms and may ultimately inform the clinical development of this combination therapy.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After ZSTK474 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a potent and specific inhibitor of class I phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1][2][3] this compound exerts its antitumor effects primarily by inducing cell cycle arrest, rather than apoptosis.[4][5][6] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action of this compound-Induced Cell Cycle Arrest

This compound inhibits PI3K, leading to a cascade of downstream effects that ultimately halt cell cycle progression at the G1 phase.[4][7] By blocking the PI3K/Akt pathway, this compound prevents the phosphorylation and activation of key downstream effectors.[8][9] This results in:

  • Decreased Cyclin D1 expression: Inhibition of the Akt/GSK-3β pathway leads to reduced levels of Cyclin D1, a crucial protein for G1 phase progression.[7][8]

  • Increased p27 expression: this compound treatment has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p27.[7][9]

  • Dephosphorylation of Retinoblastoma protein (p-Rb): The reduction in Cyclin D1/CDK4/6 activity leads to the dephosphorylation of p-Rb, which then binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S phase entry.[7]

  • Down-regulation of CDC25A: this compound has been found to down-regulate the expression of the CDC25A phosphatase, which is responsible for activating CDK2, a key kinase for the G1/S transition.[10]

This concerted action on multiple cell cycle regulators culminates in a robust G1 phase arrest.

Signaling Pathway of this compound-Induced G1 Arrest

ZSTK474_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits G1_Arrest G1 Phase Arrest PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits p27 p27 Akt->p27 Inhibits CDC25A CDC25A Akt->CDC25A Promotes CyclinD1 Cyclin D1 GSK3b->CyclinD1 Degrades CDK46 CDK4/6 CyclinD1->CDK46 Activates p27->CDK46 Inhibits pRb p-Rb CDK46->pRb Phosphorylates Rb Rb E2F E2F pRb->E2F Releases Rb->E2F Sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK2 CDK2 CDC25A->CDK2 Activates CDK2->S_Phase_Genes Promotes G1/S Transition

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7 breast cancer cells) in appropriate cell culture dishes or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 2, 4, 10 µM) to determine the optimal concentration for inducing G1 arrest in the specific cell line.[7] A vehicle control (DMSO) should be included.

  • Incubation: Replace the culture medium with the this compound-containing medium or vehicle control medium and incubate the cells for a specified duration (e.g., 24 hours).[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for staining with propidium iodide (PI), a fluorescent dye that intercalates with DNA.[11][12]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Centrifuge again and discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in 0.5 mL of PBS to ensure a single-cell suspension.[13]

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12]

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks.[12][13]

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully decant the ethanol.

    • Wash the cells once with 5 mL of PBS and pellet by centrifugation.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[12]

    • Gate on the singlet population to exclude doublets and aggregates.[14]

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with this compound or Vehicle (24h) adhere->treat harvest Harvest Cells (Trypsinization) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol (≥2h) wash_pbs->fix stain Stain with PI/RNase A (30 min) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis after this compound treatment.

Data Presentation and Analysis

The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The histogram will typically show two distinct peaks:

  • G0/G1 peak: Cells with 2n DNA content.

  • G2/M peak: Cells with 4n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

Specialized software (e.g., FlowJo, FCS Express) should be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[15]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from a typical experiment investigating the effect of this compound on the cell cycle of MCF-7 cells after 24 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment GroupConcentration (µM)% G0/G1% S% G2/M
Vehicle Control0 (DMSO)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound0.160.1 ± 2.825.9 ± 2.114.0 ± 1.5
This compound1.075.8 ± 4.215.3 ± 1.98.9 ± 1.2
This compound2.082.3 ± 3.910.1 ± 1.57.6 ± 1.0
This compound4.088.6 ± 3.56.5 ± 1.14.9 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Summary of IC50 and G1 Arrest Induction

CompoundCell LineIC50 (µM)G1 Arrest Induction
This compoundMCF-71.08[7]Dose-dependent
This compoundA549Not specifiedComplete G1 arrest observed[8]
This compoundPC-3Not specifiedG1 arrest induced[10]

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively study the impact of the PI3K inhibitor this compound on the cell cycle. By employing these methods, scientists can reliably quantify the G1 arrest induced by this compound and further investigate its mechanism of action in various cancer models, contributing to the development of targeted cancer therapies.

References

Troubleshooting & Optimization

ZSTK474 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ZSTK474, a potent pan-class I PI3K inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available s-triazine derivative that acts as an ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It inhibits all four class I PI3K isoforms (α, β, δ, and γ), which are crucial components of the PI3K/AKT signaling pathway.[1][2][3] By inhibiting this pathway, this compound can suppress tumor cell growth and survival.[1][4] It has been shown to induce a strong G0/G1 cell cycle arrest rather than apoptosis in some cell lines.[1]

Q2: In which solvents is this compound soluble?

This compound is most soluble in dimethyl sulfoxide (DMSO).[3][5][6][7] Its solubility in aqueous solutions like water and ethanol is very low.[8] For in vivo animal experiments, this compound is often prepared as a suspension in 5% hydroxypropylcellulose or 0.5% hydroxyethyl cellulose in water.[4][5][9]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions in fresh, high-quality DMSO.[3][5] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[6][7] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7] Under these conditions, stock solutions are stable for at least a year at -20°C and up to two years at -80°C.[3]

Q4: What are the IC50 values of this compound for the different PI3K isoforms?

The IC50 values for this compound are in the nanomolar range, indicating its high potency. The approximate IC50 values for the different class I PI3K isoforms are:

  • PI3Kα: 16 nM[2][3]

  • PI3Kβ: 44 nM[2][3]

  • PI3Kδ: 4.6 nM[3]

  • PI3Kγ: 49 nM[2][3]

Troubleshooting Guide

Issue: Precipitation of this compound in cell culture medium.

Possible Causes & Solutions:

  • Low Aqueous Solubility: this compound has very limited solubility in aqueous-based cell culture media.

    • Solution: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to maintain cell health and minimize precipitation. Prepare a high-concentration stock solution in DMSO and then dilute it serially in the medium to the desired final concentration.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can contribute to the precipitation of hydrophobic compounds.[10][11][12]

    • Solution: When preparing your experiment, add the this compound solution to the medium last and mix gently but thoroughly. Avoid adding it to concentrated media or supplements before dilution.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution.[11][12]

    • Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid cold shocking the medium after the compound has been added.

  • Incorrect Storage of Stock Solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation.[3][7] Hygroscopic DMSO can absorb moisture, which will reduce the solubility of this compound.[3][5]

    • Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Always use fresh, anhydrous DMSO to prepare stock solutions.[3][5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO≥ 20.85 mg/mL[6][7] (~50.3 mM[8])Ultrasonic bath and warming to 37°C can aid dissolution.[6][7] Use of fresh, non-hygroscopic DMSO is critical.[3][5]
Water< 1 mg/mL (slightly soluble or insoluble)[8]Not recommended as a primary solvent.
Ethanol< 1 mg/mL[8]Not recommended as a primary solvent.
5% Hydroxypropylcellulose in waterSuspensionUsed for oral administration in animal studies.[4][9]
0.5% Hydroxyethyl cellulose in water30 mg/mL (suspension)[8]Used for in vivo formulations.[5]

Table 2: IC50 and Ki Values of this compound for Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Ki (nM)
PI3Kα16[2][3]6.7[3][8]
PI3Kβ44[2][3]10.4[3][8]
PI3Kδ4.6[3]1.8[3][8]
PI3Kγ49[2][3]11.7[3][8]

Experimental Protocols & Visualizations

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound inhibits the phosphorylation of PIP2 to PIP3 by PI3K. This prevents the activation of downstream effectors like Akt, leading to the inhibition of cell proliferation and survival signals.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates This compound This compound This compound->PI3K Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

General Workflow for In Vitro Cell-Based Assays

This workflow outlines the key steps for assessing the effect of this compound on cell lines in vitro.

In_Vitro_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation endpoint Perform Endpoint Assay incubation->endpoint proliferation Cell Proliferation Assay (e.g., CCK-8, SRB) endpoint->proliferation Measure Viability apoptosis Apoptosis Assay (e.g., Flow Cytometry, TUNEL) endpoint->apoptosis Measure Apoptosis western_blot Western Blot for protein expression (p-Akt, Akt, etc.) endpoint->western_blot Measure Protein Levels data_analysis Data Analysis proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol details the steps to measure the inhibition of Akt phosphorylation by this compound.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., A549, WiT49) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) for a specified time (e.g., 3 hours).[4] Include a DMSO-treated vehicle control.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.[13]
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software and normalize the phosphorylated Akt signal to total Akt and the loading control.

This compound Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered when working with this compound.

Troubleshooting_Logic start Problem Encountered precipitate Precipitation in cell culture medium? start->precipitate no_effect No or low inhibitory effect observed? precipitate->no_effect No check_dmso Check DMSO final concentration (should be <0.1%). Use fresh, anhydrous DMSO. precipitate->check_dmso Yes inconsistent Inconsistent results? no_effect->inconsistent No verify_concentration Verify stock and working concentrations. Check calculations. no_effect->verify_concentration Yes standardize_protocol Standardize all protocol steps (cell density, incubation time, etc.). inconsistent->standardize_protocol Yes end Problem Resolved inconsistent->end No check_media_temp Pre-warm media to 37°C before adding this compound. check_dmso->check_media_temp check_stock Prepare fresh stock solution. Aliquot to avoid freeze-thaw. check_media_temp->check_stock check_stock->end verify_activity Confirm this compound activity. Use a positive control cell line. verify_concentration->verify_activity check_target Ensure target pathway (PI3K/Akt) is active in your cell line. verify_activity->check_target check_target->end check_reagents Check quality and expiration dates of all reagents. standardize_protocol->check_reagents passage_number Use cells with consistent and low passage number. check_reagents->passage_number passage_number->end

Caption: A logical guide for troubleshooting this compound experiments.

References

Technical Support Center: ZSTK474 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor ZSTK474. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the PI3K/Akt signaling pathway.[2][3] This inhibition leads to downstream effects such as cell cycle arrest at the G1 phase and, in some cases, induction of apoptosis.[4][5]

Q2: My cancer cell line appears to be resistant to this compound. What are the potential resistance mechanisms?

Several mechanisms can contribute to this compound resistance:

  • PIM Kinase Upregulation: Increased expression of PIM kinases can confer resistance to PI3K inhibitors like this compound.[6][7] PIM kinases can promote tumor cell survival by modulating redox signaling through the NRF2 pathway, leading to a decrease in cellular reactive oxygen species (ROS).[6][7]

  • Multidrug Efflux Pumps: While this compound has been shown to be a poor substrate for multidrug resistance pumps like P-glycoprotein (ABCB1) and ABCG2, it's a factor to consider in highly resistant cell lines.[8] In fact, this compound may even inhibit the function of these pumps and reduce their expression.[8]

  • Genomic Alterations in the PI3K Pathway: Mutations or amplifications of components within the PI3K pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, can influence sensitivity to PI3K inhibitors.[2][9] While these alterations often confer sensitivity, secondary mutations could potentially drive resistance.

Q3: I am observing unexpected off-target effects in my experiments. How specific is this compound?

This compound is a highly selective inhibitor for class I PI3K isoforms.[2] Studies have shown that it has minimal inhibitory activity against a large panel of other protein kinases, as well as other members of the PI3K superfamily like mTOR and DNA-PK, at concentrations where it potently inhibits class I PI3Ks.[2][3]

Q4: How does this compound affect the cell cycle and apoptosis?

This compound primarily induces G1 phase cell cycle arrest.[4] This is mediated by the downregulation of CDC25A, leading to the inactivation of CDK2, a key regulator of the G1/S transition.[4] The induction of apoptosis by this compound appears to be cell-type dependent and may be a weaker effect compared to its potent cytostatic activity.[10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact results.

    • Solution: Ensure a single-cell suspension is achieved before plating. Use a hemocytometer or an automated cell counter to accurately determine cell density. Perform a preliminary experiment to determine the optimal seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.

  • Possible Cause 2: Assay Duration. The duration of drug exposure can influence the observed IC50.

    • Solution: Standardize the incubation time with this compound across all experiments. A 72-hour incubation is a common starting point for many cell lines.

  • Possible Cause 3: Reagent Quality. Degradation of this compound or the viability assay reagent can lead to variability.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the viability assay reagent (e.g., MTT, PrestoBlue) is within its expiration date and stored correctly.

Problem 2: My cells are not showing the expected G1 arrest after this compound treatment.

  • Possible Cause 1: Suboptimal Drug Concentration. The concentration of this compound may be too low to induce a robust cell cycle block.

    • Solution: Perform a dose-response experiment and analyze the cell cycle at various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Possible Cause 2: Timing of Analysis. The peak of G1 arrest may occur at a different time point in your cell line.

    • Solution: Conduct a time-course experiment, analyzing the cell cycle at multiple time points after this compound addition (e.g., 8, 16, and 24 hours).[10]

  • Possible Cause 3: Cell Line-Specific Resistance. Your cell line may have intrinsic resistance mechanisms that bypass the G1/S checkpoint.

    • Solution: Investigate the status of key cell cycle regulators like p53, p21, and Rb in your cell line. Consider exploring alternative or combination therapies.

Problem 3: I am not observing sensitization to other chemotherapies when combined with this compound.

  • Possible Cause 1: Inappropriate Dosing Schedule. The timing and sequence of drug administration can be critical for synergistic effects.

    • Solution: Experiment with different administration schedules: sequential (this compound followed by chemo, or vice-versa) and concurrent. The optimal schedule can be drug- and cell line-dependent.

  • Possible Cause 2: Antagonistic Drug Interaction. The chosen chemotherapy may have a mechanism that is antagonized by PI3K inhibition.

    • Solution: Review the mechanisms of action for both drugs to identify potential negative interactions. For example, this compound has been shown to synergize with gemcitabine in pancreatic cancer cells and temozolomide in glioblastoma.[5][11]

  • Possible Cause 3: Inadequate Assay to Detect Synergy. The endpoint being measured may not be sensitive enough to detect the combined effect.

    • Solution: Utilize multiple assays to assess synergy, such as clonogenic survival assays in addition to short-term viability assays.[5] Calculate the Combination Index (CI) to quantitatively determine if the interaction is synergistic, additive, or antagonistic.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nmol/L)
p110α16
p110β44
p110δ5
p110γ49

Data extracted from a study utilizing a homogenous time-resolved fluorescence (HTRF) assay with human recombinant PI3K isoforms.[2]

Table 2: Synergistic Effects of this compound and Temozolomide (TMZ) in Glioblastoma Cells

Cell LineDrug CombinationED50 CIED75 CIED90 CI
SF295This compound + TMZ0.070.140.27
U87This compound + TMZ0.190.080.06
U251This compound + TMZ0.170.080.03

Combination Index (CI) values were calculated using CalcuSyn software. CI < 1 indicates synergy.[11]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere overnight.[12]

  • Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO per well.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. PI3K Activity Assay (In Vitro)

This protocol describes a method to measure the inhibitory effect of this compound on PI3K activity from cell extracts.

  • Cell Lysis: Lyse cells (e.g., A549) in a suitable lysis buffer and collect the supernatant after centrifugation.[10]

  • Immunoprecipitation: Immunoprecipitate PI3K from the cell lysate using an anti-p85 polyclonal antibody and protein G-agarose beads.[10]

  • Pre-incubation with Inhibitor: Resuspend the immunoprecipitates in a reaction buffer containing phosphatidylinositol and pre-incubate with or without this compound at 25°C for 5 minutes.[10]

  • Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂. Incubate at 25°C for 20 minutes.[10]

  • Lipid Extraction and Separation: Stop the reaction and extract the lipids. Separate the phosphorylated products by thin-layer chromatography.

  • Detection and Quantification: Detect the radiolabeled phosphatidylinositol-3-phosphate by autoradiography and quantify the signal.

3. Apoptosis Detection (Annexin V/PI Staining)

This protocol is for quantifying apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with this compound, a positive control, and a vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

PIM_Kinase_Resistance cluster_0 This compound Treatment cluster_1 Resistance Mechanism PI3K_inhibited PI3K Inhibition Cell_Death Increased Cell Death PI3K_inhibited->Cell_Death PIM_Kinase PIM Kinase Upregulation PIM_Kinase->Cell_Death inhibits NRF2 NRF2 Activation PIM_Kinase->NRF2 ROS_scavenging Increased ROS Scavenging NRF2->ROS_scavenging Resistance Drug Resistance ROS_scavenging->Resistance

Caption: PIM kinase-mediated resistance to this compound.

Experimental_Workflow start Start: Observe this compound Resistance check_ic50 Step 1: Confirm IC50 (Cell Viability Assay) start->check_ic50 check_pathway Step 2: Assess PI3K Pathway Inhibition (Western Blot) check_ic50->check_pathway investigate_resistance Step 3: Investigate Known Resistance Mechanisms check_pathway->investigate_resistance pim_analysis Analyze PIM Kinase Expression (qPCR/WB) investigate_resistance->pim_analysis efflux_pump Assess Efflux Pump Activity (e.g., Calcein-AM) investigate_resistance->efflux_pump end Conclusion: Identify Potential Resistance Mechanism pim_analysis->end efflux_pump->end

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Optimizing ZSTK474 Dosage for Minimal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of ZSTK474, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, to achieve minimal toxicity while maintaining anti-tumor efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, ATP-competitive inhibitor of all four isoforms of class I phosphoinositide 3-kinase (PI3Kα, β, δ, and γ)[1][2]. By inhibiting PI3K, this compound blocks the activation of the PI3K/Akt signaling pathway, which is crucial for tumor cell growth, proliferation, and survival[1][2]. It has been shown to induce G0/G1 cell cycle arrest rather than apoptosis[1][3]. This compound displays high selectivity for class I PI3K over other protein kinases and other members of the PI3K superfamily, such as mTOR and DNA-PK[2].

Q2: What is the reported antitumor efficacy of this compound in preclinical models?

A2: Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models[2][4]. For instance, in a B16F10 melanoma model, oral administration of this compound at 100, 200, or 400 mg/kg for two weeks resulted in a dose-dependent inhibition of tumor growth, with higher dosages leading to tumor regression[4].

Q3: What are the observed toxicities of this compound in vivo?

A3: While many preclinical studies in mice at doses up to 400 mg/kg report "no obvious toxicity," a Phase I clinical trial in humans identified several dose-limiting toxicities[2]. The most significant was Grade 3 diarrhea, which was observed at doses of 150 mg/day and 175 mg/day[2]. Other reported drug-related adverse events in humans, mostly mild to moderate (Grade 1/2), include nausea, vomiting, anorexia, fatigue, and rash[2]. Preclinical studies in mice have specifically shown that this compound can impair glucose tolerance and insulin tolerance, indicating an effect on glucose metabolism.

Q4: What is the maximum tolerated dose (MTD) of this compound?

A4: In a Phase I clinical study in patients with advanced solid malignancies, the maximum tolerated dose (MTD) of this compound was determined to be 150 mg/day when administered orally once daily for 21 days followed by a 7-day break[2].

Q5: How can I monitor for potential toxicities during my in vivo experiments with this compound?

A5: Based on clinical findings and the known class effects of PI3K inhibitors, it is crucial to monitor for the following potential toxicities in your animal models:

  • Gastrointestinal Toxicity: Daily monitoring for signs of diarrhea, including changes in fecal consistency and soiling of the cage. Body weight should be recorded at least twice weekly, as weight loss can be an early indicator of toxicity.

  • Metabolic Effects: Monitor blood glucose levels, especially if using higher doses. This can be done via tail vein blood sampling.

  • General Health: Daily clinical observations for changes in behavior (lethargy, ruffled fur), food and water intake, and overall activity.

  • Dermatological Effects: Visually inspect the skin for any signs of rash or dermatitis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Diarrhea in Animals This compound-induced gastrointestinal toxicity.- Immediately reduce the dose of this compound or interrupt dosing. - Provide supportive care, such as ensuring adequate hydration. - Consider co-administration of anti-diarrheal agents after consulting with a veterinarian.
Weight Loss >15% Drug toxicity, possibly secondary to gastrointestinal distress or metabolic changes.- Stop this compound administration immediately. - Provide nutritional support and monitor for recovery. - If the experiment is to be repeated, use a lower starting dose.
Elevated Blood Glucose Levels Inhibition of the PI3K/Akt pathway, which is involved in glucose metabolism.- Reduce the dose of this compound. - Increase the frequency of blood glucose monitoring. - Ensure animals have free access to water.
Lethargy and Reduced Activity General drug toxicity.- Perform a thorough health assessment of the animal. - Consider reducing the dose or frequency of this compound administration. - If signs are severe, euthanize the animal and perform a necropsy to investigate potential organ toxicity.
Skin Rash or Dermatitis Potential on-target effect of PI3K inhibition on skin homeostasis.- Monitor the severity of the rash. - If mild, continue observation. - If severe or accompanied by other signs of distress, consider dose reduction or cessation.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy and Toxicity in Preclinical and Clinical Studies

Study Type Species Dose(s) Efficacy Outcome Observed Toxicities Reference
PreclinicalMouse (B16F10 melanoma xenograft)100, 200, 400 mg/kg/day (oral)Dose-dependent tumor growth inhibition; tumor regression at higher doses."Without toxic effects in critical organs"[4]
PreclinicalMouseNot specifiedN/AImpaired glucose tolerance and insulin tolerance.
Phase I Clinical TrialHuman75, 125, 150, 175 mg/day (oral)Stable disease observed in some patients.Dose-Limiting Toxicity: Grade 3 diarrhea (at 150 & 175 mg/day). Other Adverse Events: Nausea, vomiting, anorexia, fatigue, rash (mostly Grade 1/2).[2]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, PC-3, or WiDr) into the flank of each mouse.

  • Dose Groups:

    • Vehicle control (e.g., 5% hydroxypropylcellulose in water).

    • This compound at three dose levels (e.g., 50, 100, and 200 mg/kg).

  • Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 21 days).

  • Monitoring:

    • Tumor Growth: Measure tumor volume with calipers twice weekly.

    • Body Weight: Record individual body weights twice weekly.

    • Clinical Observations: Perform daily checks for signs of toxicity (diarrhea, lethargy, ruffled fur, changes in food/water intake). A scoring system for diarrhea can be implemented (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = severe diarrhea).

    • Blood Glucose: At baseline and weekly, measure blood glucose from a tail vein blood sample using a glucometer.

  • Endpoint:

    • Euthanize mice if tumor volume exceeds a predetermined size, if body weight loss is >20%, or if severe signs of toxicity are observed.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).

    • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) and the tumor for histopathological examination.

Protocol 2: Assessment of this compound-Induced Changes in Glucose Metabolism
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least one week before the experiment.

  • Dose Groups:

    • Vehicle control.

    • This compound at an effective dose (e.g., 200 mg/kg).

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (16 hours).

    • Administer this compound or vehicle orally.

    • After a set time (e.g., 1 hour), administer a glucose solution (2 g/kg) intraperitoneally.

    • Measure blood glucose from a tail vein blood sample at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Administer this compound or vehicle orally.

    • After a set time (e.g., 1 hour), administer human insulin (0.75 U/kg) intraperitoneally.

    • Measure blood glucose from a tail vein blood sample at 0, 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot blood glucose levels over time for both GTT and ITT. Calculate the area under the curve (AUC) for a quantitative comparison between groups.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice with Xenograft) Dose_Selection Select this compound Doses & Vehicle Control Animal_Model->Dose_Selection Dosing Daily Oral Administration of this compound/Vehicle Dose_Selection->Dosing Monitor_Tumor Measure Tumor Volume (Twice Weekly) Dosing->Monitor_Tumor Monitor_Health Monitor Body Weight & Clinical Signs (Daily/Twice Weekly) Dosing->Monitor_Health Monitor_Glucose Monitor Blood Glucose (Weekly) Dosing->Monitor_Glucose Endpoint Euthanasia at Predefined Endpoint Monitor_Tumor->Endpoint Monitor_Health->Endpoint Monitor_Glucose->Endpoint Data_Collection Collect Blood, Tumors, & Major Organs Endpoint->Data_Collection Analysis CBC, Serum Chemistry, Histopathology Data_Collection->Analysis

References

ZSTK474 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ZSTK474 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in organic solvents such as DMSO and DMF. It has low solubility in aqueous solutions. For optimal long-term stability, we recommend preparing stock solutions in high-quality, anhydrous DMSO. These stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: I observed precipitation of this compound in my cell culture medium after dilution from the DMSO stock. What could be the cause and how can I prevent it?

A2: Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low aqueous solubility. This can lead to a lower effective concentration of the compound in your experiment and inconsistent results.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to maintain cell health and improve compound solubility.

  • Dilution Method: When diluting the DMSO stock, add the stock solution to a larger volume of pre-warmed cell culture medium while gently vortexing or mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.

  • Working Stock Solutions: Consider preparing an intermediate dilution of this compound in your cell culture medium before the final dilution into your experimental plates.

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, the solution should not be used.

Q3: I am seeing a decrease in the inhibitory effect of this compound in my long-term experiments (e.g., 48-72 hours). Could this be a stability issue?

A3: A decrease in the activity of this compound over longer incubation periods could be indicative of its degradation in the cell culture medium. While specific data on the half-life of this compound in various cell culture media is not available, the general recommendation for in vivo studies is to use freshly prepared formulations, which suggests that its stability in aqueous solutions may be limited.

Troubleshooting and Recommendations:

  • Fresh Media Changes: For long-term experiments, consider replacing the cell culture medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.

  • Empirical Stability Testing: We highly recommend performing a preliminary experiment to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided below.

Q4: How does the pH of the cell culture medium affect the stability of this compound?

A4: this compound is an s-triazine derivative. The stability of some triazine compounds has been shown to be dependent on pH. While specific studies on this compound's pH-dependent stability are not available, it is crucial to maintain a stable pH in your cell culture incubator (typically pH 7.2-7.4) to ensure consistent experimental conditions. Significant fluctuations in pH could potentially impact the stability of the compound.

Quantitative Data Summary

While specific quantitative data on the stability of this compound in cell culture media is not publicly available, the following table summarizes its solubility and recommended storage conditions.

Parameter Value Reference
Solubility in DMSO ~20-25 mg/mL
Solubility in DMF 25 mg/mL
Aqueous Solubility Low / Insoluble
Stock Solution Storage (in DMSO) -20°C for 1 year; -80°C for 2 years

Experimental Protocols

Protocol for Empirical Determination of this compound Stability in Cell Culture Media

This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental setup.

Objective: To determine the functional stability of this compound in a specific cell culture medium over a defined time course.

Principle: The stability of this compound will be assessed by its ability to inhibit the phosphorylation of a downstream target, Akt, after being incubated in cell-free culture medium for different durations.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.

  • A cancer cell line known to have an active PI3K/Akt pathway (e.g., A549, PC-3).

  • Growth factor to stimulate the PI3K pathway (e.g., EGF, IGF-1).

  • Reagents for Western blotting, including primary antibodies for phospho-Akt (Ser473) and total Akt, and a suitable secondary antibody.

Procedure:

  • Preparation of this compound-containing Medium:

    • Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).

    • Prepare a sufficient volume of this medium for the entire experiment and keep it in a sterile container.

  • Incubation of this compound Medium:

    • Place the container of this compound-containing medium in a cell culture incubator (37°C, 5% CO2).

    • At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium. The 0-hour time point represents a freshly prepared solution.

  • Cell Treatment and Lysis:

    • Plate your chosen cancer cell line and grow to about 80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the serum-starved cells with the collected aliquots of this compound-containing medium for a short duration (e.g., 1-2 hours).

    • Include a positive control (cells treated with growth factor alone) and a negative control (untreated cells).

    • After the treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce Akt phosphorylation.

    • Immediately lyse the cells and prepare protein lysates for Western blotting.

  • Western Blot Analysis:

    • Perform Western blotting to detect the levels of phospho-Akt (Ser473) and total Akt.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

  • Data Interpretation:

    • Compare the levels of phospho-Akt inhibition by this compound at different pre-incubation time points. A significant increase in phospho-Akt levels in cells treated with medium that was pre-incubated for longer durations indicates degradation of this compound.

Visualizations

PI3K_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation This compound This compound This compound->PI3K Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

ZSTK474_Stability_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_treatment Cell Treatment & Analysis cluster_data Data Interpretation Prep_Medium Prepare this compound-containing cell culture medium Incubate Incubate medium at 37°C Prep_Medium->Incubate Collect Collect aliquots at 0, 8, 24, 48, 72h Incubate->Collect Treat_Cells Treat serum-starved cells with collected medium Collect->Treat_Cells Stimulate Stimulate with growth factor Treat_Cells->Stimulate Lyse Lyse cells Stimulate->Lyse WB Western Blot for p-Akt and Total Akt Lyse->WB Analyze Quantify band intensities and compare p-Akt inhibition WB->Analyze

Caption: Experimental workflow for determining the functional stability of this compound.

troubleshooting inconsistent ZSTK474 results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZSTK474. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during in vitro experiments with the PI3K inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might be encountering in a question-and-answer format, providing step-by-step guidance to help you resolve them.

Question 1: Why am I not observing the expected decrease in cell viability or proliferation after this compound treatment?

Answer:

Several factors can contribute to a lack of effect on cell viability. Follow these troubleshooting steps:

  • 1. Verify Compound Integrity and Concentration:

    • Solution Stability: this compound is generally stable, but improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.

    • Concentration Verification: Ensure the final concentration in your assay is appropriate for your cell line. The half-maximal growth inhibitory concentration (GI50) for this compound is typically below 1 µM, with a mean GI50 of 0.32 µM across 39 human cancer cell lines[1]. However, sensitivity can vary significantly between cell lines.

  • 2. Cell Line-Specific Sensitivity:

    • Check Published IC50 Values: Refer to the table below for reported IC50 values in various cell lines. Your cell line may be less sensitive, requiring higher concentrations or longer incubation times.

    • PI3K Pathway Status: The activation status of the PI3K pathway in your cell line can influence its sensitivity to this compound. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often more sensitive.

  • 3. Experimental Conditions:

    • Incubation Time: A 72-hour incubation is common for assessing effects on cell proliferation with this compound[2]. Shorter incubation times may not be sufficient to observe a significant effect.

    • Cell Seeding Density: Ensure that your cells are in the logarithmic growth phase and not over-confluent, as this can affect their response to treatment.

  • 4. Assay-Specific Issues:

    • Metabolic Assays (e.g., MTT, XTT): Some compounds can interfere with the enzymatic reactions of these assays. Consider using a non-enzymatic method for measuring cell proliferation, such as a sulforhodamine B (SRB) assay or direct cell counting, to confirm your results[3].

Question 2: I am not seeing a reduction in Akt phosphorylation (at Ser473) after this compound treatment in my Western blot analysis. What could be the issue?

Answer:

Failure to observe a decrease in phosphorylated Akt (p-Akt) is a common issue. Here is a systematic approach to troubleshoot this problem:

  • 1. Treatment Time and Concentration:

    • Time Course: Inhibition of Akt phosphorylation is a rapid event. A decrease in p-Akt (Ser-473) can be observed in as little as 5 minutes after treatment with 0.5 µM this compound[4]. Ensure you are harvesting your cells at an appropriate time point (e.g., 5-60 minutes post-treatment).

    • Concentration: While this compound is a potent inhibitor, very low concentrations may not be sufficient to completely block PI3K activity. A concentration of 1 µM this compound has been shown to reduce PI3K activity to 4.7% of the untreated control[5].

  • 2. Basal Pathway Activity:

    • Serum Starvation: To observe a clear inhibition of growth factor-induced PI3K signaling, it is often necessary to serum-starve your cells before treatment to reduce basal p-Akt levels. After starvation, you can stimulate the pathway with a growth factor (e.g., EGF, PDGF) in the presence or absence of this compound.

  • 3. Western Blotting Technique:

    • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.

    • Antibody Quality: Ensure your primary antibody against p-Akt (Ser473) is validated and working correctly. Run appropriate positive and negative controls.

    • Loading Controls: Always probe for total Akt to confirm that the observed decrease in the p-Akt signal is not due to a general decrease in the total amount of Akt protein[4].

Question 3: My this compound results are inconsistent between experiments. How can I improve reproducibility?

Answer:

Inconsistent results often stem from subtle variations in experimental procedures. To improve reproducibility:

  • 1. Standardize Protocols:

    • Compound Handling: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Assay Timing: Ensure that incubation times for drug treatment and assay development are kept constant across all experiments.

  • 2. Reagent Quality:

    • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, which can affect the basal activity of the PI3K pathway and the cellular response to this compound. Consider testing and using a single lot of FBS for a series of experiments.

  • 3. Control for Cell Cycle Effects:

    • Synchronization: this compound can induce G1 cell cycle arrest[1][6]. If your experimental endpoint is sensitive to the cell cycle phase, consider synchronizing your cells before treatment to reduce variability.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
PI3Kα16HTRF Assay[1]
PI3Kβ44HTRF Assay[1]
PI3Kδ5HTRF Assay[1]
PI3Kγ49HTRF Assay[1]
mTOR>100,000Kinase Activity ELISA[7]
DNA-PKWeak InhibitionKinase-Glo Assay[8]

Table 2: GI50/IC50 of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50/GI50 (µM)Assay DurationReference
A549Lung~0.3 (GI50)Not Specified[4]
PC-3Prostate~0.3 (GI50)Not Specified[4]
WiDrColon~0.3 (GI50)Not Specified[4]
OVCAR3Ovarian~0.1 (GI50)Not Specified[4]
AsPC-1Pancreatic0.2372 h[2]
Colo-357Pancreatic0.8672 h[2]
BxPC-3Pancreatic1.1672 h[2]
MIA PaCa-2Pancreatic1.872 h[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control[2].

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[2].

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blotting for p-Akt (Ser473) Inhibition

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, you may choose to serum-starve them overnight. Treat the cells with this compound (e.g., 0.5 µM) or DMSO for a short duration (e.g., 15-60 minutes)[4].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Akt.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PDK1->AKT Phosphorylation GSK3b GSK3β AKT->GSK3b Inhibition CyclinD1 Cyclin D1 AKT->CyclinD1 Upregulation PTEN PTEN PTEN->PIP3 Dephosphorylation CellCycle Cell Cycle Progression (G1 -> S) CyclinD1->CellCycle Promotion Proliferation Cell Proliferation CellCycle->Proliferation This compound This compound This compound->PI3K Troubleshooting_Workflow start Inconsistent this compound Results issue_viability No effect on cell viability? start->issue_viability issue_pAkt No p-Akt inhibition? start->issue_pAkt check_compound Verify Compound: - Fresh dilutions? - Correct concentration? issue_viability->check_compound Yes check_time_course Check Time Course: - Short incubation (5-60 min)? issue_pAkt->check_time_course Yes check_cell_line Check Cell Line: - Known sensitivity? - PI3K pathway status? check_compound->check_cell_line check_conditions Check Conditions: - Incubation time (e.g., 72h)? - Cell density? check_cell_line->check_conditions check_assay Consider Assay Artifacts: - Use alternative method (e.g., SRB)? check_conditions->check_assay resolve Problem Resolved check_assay->resolve check_basal Check Basal Activity: - Serum starve cells? check_time_course->check_basal check_western Check Western Protocol: - Phosphatase inhibitors? - Antibody validation? - Total Akt control? check_basal->check_western check_western->resolve

References

Technical Support Center: ZSTK474 Efficacy and the NOTCH Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the efficacy of the PI3K inhibitor, ZSTK474, in the context of NOTCH signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: We observe reduced sensitivity to this compound in our cancer cell line with known NOTCH pathway activation. What is the potential mechanism?

Activation of the NOTCH signaling pathway can lead to resistance to PI3K inhibitors like this compound through crosstalk with the PI3K/Akt pathway. Specifically, activated NOTCH1 can upregulate the expression of HES1, a transcriptional repressor that in turn downregulates the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][2][3][4] Loss or reduction of PTEN function leads to constitutive activation of Akt, which can render cancer cells less dependent on the signaling targeted by this compound and thus more resistant to its effects.[5][6][7] This phenomenon is sometimes referred to as an "oncogene addiction switch," where the cancer cell's dependency shifts from one signaling pathway to another.[5][6][7]

Q2: Could inhibiting the PI3K/Akt pathway with this compound inadvertently activate the NOTCH pathway in our experimental model?

Yes, there is evidence of reciprocal regulation between the PI3K/Akt and NOTCH pathways.[1][5][6][7] Some studies suggest that the inhibition of the PI3K/mTOR pathway can lead to an unintentional activation of NOTCH signaling, which may contribute to the development of therapeutic resistance.[8] Therefore, it is crucial to monitor the activation status of the NOTCH pathway when treating cells with this compound for extended periods.

Q3: We are considering a combination therapy approach. Is there a rationale for co-inhibiting both the NOTCH and PI3K/Akt pathways?

Yes, a strong rationale exists for the dual inhibition of both pathways. Given the intricate crosstalk and the potential for reciprocal resistance, simultaneously targeting both NOTCH and PI3K/Akt signaling has shown synergistic effects in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and glioblastoma.[5][6][7][9] This approach can prevent the "oncogene addiction switch" and lead to more potent anti-tumor activity.[5][6][7]

Q4: What are the key molecular markers to assess the activation status of the NOTCH and PI3K/Akt pathways in our experiments?

To effectively troubleshoot and interpret your results, we recommend monitoring the following markers:

PathwayKey Markers to Assess Activation
NOTCH Pathway - Cleaved NOTCH1 (NICD1): The activated form of the NOTCH1 receptor. - HES1: A primary downstream transcriptional target of NOTCH signaling.[1][2] - c-Myc: A direct transcriptional target of NOTCH1 involved in cell growth.[2]
PI3K/Akt Pathway - Phospho-Akt (Ser473/Thr308): Indicates activation of the central kinase Akt. - Phospho-GSK3β (Ser9): A downstream target of Akt. - PTEN: Expression levels of this tumor suppressor are critical, as its loss leads to PI3K/Akt pathway activation.[5][6][7]

Q5: Our cells are showing resistance to this compound, but we don't see any changes in the NOTCH pathway. What are other potential resistance mechanisms?

Resistance to this compound is not exclusively linked to NOTCH signaling. Other mechanisms to consider include:

  • Multidrug Efflux Pumps: While one study suggests this compound is not susceptible to efflux by ABCB1 and ABCG2 pumps, it is worth investigating the expression and activity of other multidrug resistance proteins in your specific cell model.[10]

  • Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways. For instance, feedback activation of receptor tyrosine kinase (RTK) signaling has been observed upon inhibition of the PI3K/Akt pathway.

  • PIM Kinase Activity: The PIM kinase has been identified as a factor that can confer resistance to PI3K inhibitors by regulating redox signaling through NRF2.[11]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in a NOTCH-activated cell line.

  • Hypothesis: Activation of the NOTCH pathway is conferring resistance to this compound.

  • Troubleshooting Steps:

    • Confirm Pathway Activation: Perform Western blotting or qPCR to confirm the activation status of both the NOTCH (Cleaved NOTCH1, HES1) and PI3K/Akt (p-Akt, PTEN) pathways in your resistant cells compared to a sensitive control.

    • Dual Inhibition Experiment: Treat the resistant cells with a combination of this compound and a NOTCH inhibitor (e.g., a gamma-secretase inhibitor like DAPT or Compound E).[9][12] Assess for synergistic effects on cell viability, proliferation, and apoptosis.

    • PTEN Status: Determine the PTEN status (expression level and mutational status) of your cell line, as PTEN loss is a key mechanism of resistance to NOTCH inhibition and can lead to PI3K/Akt pathway hyperactivation.[5][6][7]

Problem 2: Development of acquired resistance to this compound over time.

  • Hypothesis: Prolonged treatment with this compound has led to the activation of compensatory signaling pathways, potentially including the NOTCH pathway.

  • Troubleshooting Steps:

    • Characterize Resistant Clones: Generate this compound-resistant cell clones through long-term culture with increasing concentrations of the drug.

    • Pathway Profiling: Compare the activation status of the NOTCH and PI3K/Akt pathways in the resistant clones versus the parental cell line.

    • Combination Therapy in Resistant Clones: Test the efficacy of combining this compound with a NOTCH inhibitor in the newly generated resistant clones.

Experimental Protocols

Western Blotting for Pathway Activation Status

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved NOTCH1, HES1, p-Akt (Ser473), total Akt, and PTEN overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow start Start: Observe reduced this compound efficacy in NOTCH-activated cells confirm_pathways Confirm Pathway Status: Western Blot for p-Akt, PTEN, Cleaved NOTCH1, HES1 start->confirm_pathways dual_inhibition Dual Inhibition Assay: Treat with this compound + NOTCH inhibitor (e.g., GSI) confirm_pathways->dual_inhibition assess_synergy Assess for Synergy: Cell Viability (MTT), Apoptosis (FACS) dual_inhibition->assess_synergy conclusion Conclusion: Determine if NOTCH activation mediates this compound resistance assess_synergy->conclusion

References

Validation & Comparative

ZSTK474 vs. LY294002: A Comparative Guide to PI3K Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely recognized phosphatidylinositol 3-kinase (PI3K) inhibitors, ZSTK474 and LY294002. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency, selectivity, and experimental application of these compounds. The information presented is supported by experimental data from peer-reviewed studies.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and LY294002 against the four Class I PI3K isoforms and other selected kinases. Lower IC50 values indicate higher potency.

TargetThis compound IC50LY294002 IC50
Class I PI3K Isoforms
PI3Kα16 nM[1][2][3]500 nM[4][5][6]
PI3Kβ44 nM[1][2][3]970 nM[4][5][6]
PI3Kδ4.6 - 5 nM[1][2][3]570 nM[4][5][6]
PI3Kγ49 nM[1][2][3]Not specified
Other Kinases
mTORVery weak inhibition[3]Inhibits[7]
CK2Not specified98 nM[4][5][6]
DNA-PKNot specified1.4 µM[4][6]

Key Findings:

  • Potency: this compound is a significantly more potent inhibitor of Class I PI3K isoforms than LY294002, with IC50 values in the low nanomolar range compared to the micromolar range for LY294002.[3][8] this compound has been shown to be approximately 20-fold to 30-fold more potent than LY294002 in direct comparisons.[3][8]

  • Selectivity: this compound is a potent pan-Class I PI3K inhibitor, meaning it strongly inhibits all four isoforms (α, β, δ, γ).[1][2] It exhibits high selectivity for PI3K over other protein kinases, with weak to no inhibition of mTOR.[3] In contrast, LY294002 is a broad-spectrum inhibitor that not only targets PI3K but also inhibits other PI3K-related kinases and unrelated kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[4][5][6][7]

Experimental Protocols

The determination of inhibitor potency and cellular effects typically involves in vitro kinase assays and cell-based assays. Below are representative protocols.

In Vitro PI3K Inhibition Assay (HTRF Method)

This method measures the direct inhibition of recombinant PI3K enzyme activity. Homogenous Time-Resolved Fluorescence (HTRF) is a common non-radioactive technique used for this purpose.[1][9]

Methodology:

  • Reaction Setup: Recombinant human PI3Kα, β, δ, or γ enzyme is incubated in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound or LY294002) are added to the enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by adding the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP. The reaction is allowed to proceed for a set time, typically 1 hour, at room temperature.[6][7]

  • Detection: The reaction is stopped, and a detection reagent containing a biotinylated-PIP3 tracer and a fluorescent antibody is added. The amount of PIP3 produced is inversely proportional to the HTRF signal.

  • Data Analysis: The HTRF signals are plotted against the inhibitor concentrations. The IC50 value is calculated using a sigmoidal dose-response curve fit.[6][7]

Downstream Pathway Inhibition Assay (p-Akt Western Blot)

This cell-based assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream target, Akt.[10]

Methodology:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., A549, MCF-7) are cultured to 70-80% confluency.[10] Cells may be serum-starved to reduce basal PI3K activity.[10]

  • Inhibitor Incubation: Cells are pre-treated with various concentrations of the PI3K inhibitor or a vehicle control for 1-2 hours.[10]

  • Pathway Stimulation: The PI3K pathway is activated by stimulating the cells with a growth factor (e.g., IGF-1, EGF) for a short period (5-30 minutes).[10]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10][11]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.[10]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[10][11]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% BSA) to prevent non-specific antibody binding.[10]

    • The membrane is incubated overnight with a primary antibody specific for phosphorylated Akt (p-Akt Ser473). A separate blot is run using an antibody for total Akt as a loading control.[10]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[10]

  • Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. A reduction in the p-Akt signal relative to the total Akt signal indicates inhibition of the PI3K pathway.[10][11]

Visualization of the PI3K Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the point of inhibition for this compound and LY294002.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates CellPro Cell Proliferation & Survival Akt->CellPro Promotes mTORC1->CellPro Promotes Inhibitors This compound LY294002 Inhibitors->PI3K

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Conclusion

This compound and LY294002 are both inhibitors of the PI3K pathway, but they differ substantially in their potency and selectivity. This compound is a highly potent, next-generation pan-Class I PI3K inhibitor with high selectivity against other kinases.[1][12] LY294002, an earlier and widely used tool compound, is significantly less potent and has a broader inhibitory profile, with known off-target effects on kinases like CK2 and mTOR.[7][13] For researchers requiring potent and specific inhibition of Class I PI3K activity, this compound represents a more precise tool, while the broader activity of LY294002 should be considered when interpreting experimental results.

References

A Comparative In Vitro Efficacy Analysis of PI3K Inhibitors: ZSTK474 versus Wortmannin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors, ZSTK474 and wortmannin. This analysis is supported by experimental data on their inhibitory concentrations, effects on cancer cell lines, and mechanisms of action.

This compound, a novel synthetic s-triazine derivative, and wortmannin, a fungal metabolite, are both potent inhibitors of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. While both compounds target PI3K, they exhibit notable differences in their biochemical properties and cellular effects.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of this compound and wortmannin has been evaluated through their half-maximal inhibitory concentrations (IC50) against various PI3K isoforms and their growth inhibitory effects (GI50) on a panel of human cancer cell lines.

InhibitorTargetIC50 (nM)Notes
This compound PI3Kα16Pan-PI3K inhibitor.[1][2]
PI3Kβ44
PI3Kδ5
PI3Kγ49
PI3K (in A549 cell lysate)37
Wortmannin PI3K (general)3Irreversible inhibitor.[3][4]
PI3K (in A549 cell lysate)11
DNA-PK16Also inhibits other PI3K-related kinases.[3]
ATM150
PLK124
InhibitorCell Line PanelMean GI50 (µM)
This compound JFCR39 (39 human cancer cell lines)0.32
Wortmannin JFCR39 (39 human cancer cell lines)10

Biochemically, this compound demonstrates potent, reversible, and ATP-competitive inhibition across all four class I PI3K isoforms.[1][2] In contrast, wortmannin acts as an irreversible, covalent inhibitor of PI3K.[5][6] This fundamental difference in their mechanism of action can influence the duration and nature of their cellular effects. In direct enzymatic assays using PI3K from A549 cell lysates, this compound and wortmannin showed comparable potency with IC50 values of 37 nM and 11 nM, respectively.[5] However, when evaluating cell growth inhibition across a panel of 39 human cancer cell lines, this compound exhibited a significantly lower mean GI50 value (0.32 µM) compared to wortmannin (10 µM), indicating stronger broad-spectrum anti-proliferative activity.[5]

Cellular Effects: Proliferation, Apoptosis, and Cell Cycle

EffectThis compoundWortmannin
Cell Proliferation Potent inhibition across a wide range of cancer cell lines.[1][5]Inhibits proliferation, but with generally higher GI50 values compared to this compound.[5]
Apoptosis Induction of apoptosis is cell type-dependent and can be weak. For example, it induces apoptosis in OVCAR3 cells but not in A549 cells at similar concentrations.[5]Enhances TRAIL-induced apoptosis in melanoma cell lines.[3]
Cell Cycle Induces G1-phase arrest in cell lines like A549.[1][5]Effects on cell cycle can be complex and may be linked to its broader kinase inhibitory profile.

This compound has been shown to effectively block cell cycle progression at the G0/G1 phase in various human cancer cells, an effect attributed to the inactivation of cyclin D1 and enhanced expression of p27.[1] The induction of apoptosis by this compound appears to be a cell-type-dependent event.[5] For instance, while it induces apoptosis in OVCAR3 ovarian cancer cells, it primarily causes a G1-phase arrest in A549 lung cancer cells.[5]

Signaling Pathway Inhibition

Both this compound and wortmannin exert their effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This inhibition prevents the phosphorylation and activation of downstream effectors like Akt, which are crucial for cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC2 mTORC2 mTORC2->Akt P-Ser473 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 S6K->CellGrowth eIF4EBP1->CellGrowth This compound This compound This compound->PI3K Wortmannin Wortmannin Wortmannin->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound and wortmannin.

Experimental Protocols

The following are generalized methodologies for key in vitro assays used to compare PI3K inhibitors.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.

  • Methodology:

    • Purified recombinant PI3K isoforms (α, β, δ, γ) are incubated with various concentrations of the inhibitor (e.g., this compound or wortmannin).

    • The kinase reaction is initiated by the addition of ATP and a lipid substrate like phosphatidylinositol-4,5-bisphosphate (PIP2).

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of product (e.g., ADP or phosphorylated PIP3) is quantified, often using luminescence-based or radioactivity-based assays, which is proportional to the kinase activity.[7] The IC50 value is then calculated.

Cell Viability/Proliferation Assay (e.g., Sulforhodamine B Assay)
  • Objective: To assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).[5][8]

    • After incubation, the cells are fixed, and total cellular protein is stained with sulforhodamine B (SRB) dye.[5]

    • The absorbance is measured using a microplate reader to determine the total protein mass, which correlates with cell number.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.[5]

Western Blot Analysis for Pathway Inhibition
  • Objective: To determine the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

  • Methodology:

    • Cancer cells are cultured and treated with different concentrations of the inhibitor for a specific time.

    • The cells are then lysed to extract total protein, and the protein concentration is determined.[7]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of proteins in the PI3K pathway, such as Akt (p-Akt Ser473, p-Akt Thr308), S6K, and 4E-BP1.[7][9]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the change in the ratio of phosphorylated to total protein indicates pathway inhibition.[7]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells (e.g., A549, OVCAR3) DrugTreatment 2. Treat with this compound or Wortmannin (Dose-Response) CellCulture->DrugTreatment Viability 3a. Cell Viability Assay (e.g., SRB/MTT) DrugTreatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Flow Cytometry) DrugTreatment->Apoptosis WesternBlot 3c. Western Blot (p-Akt, total Akt) DrugTreatment->WesternBlot DataAnalysis 4. Calculate GI50/IC50 & Compare Pathway Inhibition Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for comparing PI3K inhibitors in vitro.

Conclusion

Both this compound and wortmannin are effective inhibitors of the PI3K pathway. This compound distinguishes itself with a more potent and broader anti-proliferative activity across numerous cancer cell lines in vitro and acts as a reversible pan-PI3K inhibitor. Wortmannin, while a potent biochemical tool, is an irreversible inhibitor with a broader kinase inhibition profile that also includes other PI3K-related kinases. The choice between these inhibitors for in vitro research may depend on the specific experimental goals, such as the desired duration of inhibition and the targeted cellular outcomes.

References

A Head-to-Head Comparison of ZSTK474 and GDC-0941 in Targeting the PI3K Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Pan-PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Among the numerous inhibitors developed, ZSTK474 and GDC-0941 (Pictilisib) have emerged as prominent pan-Class I PI3K inhibitors. This guide provides a comprehensive, data-driven comparison of these two compounds to inform research and drug development decisions.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Pocket

Both this compound and GDC-0941 are potent, orally bioavailable small molecules that exert their inhibitory effects by competing with adenosine triphosphate (ATP) at the ATP-binding pocket of the p110 catalytic subunit of Class I PI3K isoforms. By blocking the kinase activity of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to a cascade of events that can culminate in cell cycle arrest and apoptosis.[1]

Below is a diagram illustrating the PI3K signaling pathway and the points of inhibition by this compound and GDC-0941.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K GDC0941 GDC-0941 GDC0941->PI3K

PI3K signaling pathway and inhibition points.

Quantitative Performance: A Comparative Analysis

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals nuances in the potency and isoform selectivity of this compound and GDC-0941. While both are considered pan-PI3K inhibitors, their efficacy against the four Class I isoforms (p110α, p110β, p110δ, and p110γ) varies.

InhibitorPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)Source
This compound 1644549[2]
GDC-0941 333375

Note: IC50 values are sourced from different studies and may have been determined under slightly different experimental conditions. However, a study comparing the growth inhibition profiles of this compound and GDC-0941 across a panel of 39 cancer cell lines found a high correlation (r=0.863), suggesting a similar spectrum of cellular activity.[2]

Experimental Data and Protocols

The evaluation of PI3K inhibitors relies on a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison of this compound and GDC-0941.

PI3K Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the enzymatic activity of PI3K isoforms and the inhibitory potency of compounds.

Principle: The assay is based on the detection of PIP3, the product of the PI3K reaction, through a competitive immunoassay using a GST-tagged GRP1 PH domain (which binds to PIP3) and a biotinylated PIP3 tracer.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine the PI3K enzyme (p110α, β, δ, or γ), the lipid substrate (PIP2), and the test compound (this compound or GDC-0941) at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Stopping the Reaction: After a defined incubation period, add a stop solution containing EDTA to chelate Mg2+ and halt the enzymatic reaction.

  • Detection: Add the detection reagents, including the GST-tagged GRP1 PH domain labeled with a donor fluorophore (e.g., Europium cryptate) and the biotinylated PIP3 tracer labeled with an acceptor fluorophore (e.g., XL665).

  • Signal Measurement: After incubation, measure the HTRF signal. High PI3K activity leads to the production of unlabeled PIP3, which displaces the biotinylated PIP3 tracer from the PH domain, resulting in a low HTRF signal. Conversely, potent inhibition of PI3K results in a high HTRF signal.

  • Data Analysis: Calculate IC50 values by plotting the HTRF signal against the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or GDC-0941 for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.

Western Blotting for PI3K Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt, to confirm the on-target effect of the inhibitors.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with this compound or GDC-0941 for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473) or the total protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Compare the levels of phosphorylated protein to the total protein to assess the degree of pathway inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the comparative evaluation of PI3K inhibitors like this compound and GDC-0941.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., HTRF) Cell_Viability Cell-Based Viability Assay (e.g., CellTiter-Glo) Kinase_Assay->Cell_Viability Determine IC50 Western_Blot Western Blotting (Pathway Analysis) Cell_Viability->Western_Blot Determine GI50 Xenograft Tumor Xenograft Model Western_Blot->Xenograft Confirm on-target effect Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis Toxicity->Data_Analysis Start Compound Synthesis & Characterization Start->Kinase_Assay Conclusion Conclusion & Lead Optimization Data_Analysis->Conclusion

Workflow for comparing PI3K inhibitors.

Conclusion

Both this compound and GDC-0941 are potent pan-Class I PI3K inhibitors that have demonstrated significant anti-tumor activity in preclinical models. GDC-0941 generally exhibits lower IC50 values against the PI3K isoforms, suggesting higher biochemical potency. However, the similar cellular activity profiles observed in cancer cell line panels indicate that both compounds effectively inhibit the PI3K pathway in a cellular context. The choice between these inhibitors for a specific research application or as a developmental lead may depend on a variety of factors, including the specific cancer type, the genetic background of the tumor (e.g., PIK3CA mutations), and the desired pharmacokinetic and safety profiles. The experimental protocols and workflows provided in this guide offer a robust framework for conducting a thorough and objective comparison of these and other PI3K inhibitors.

References

A Head-to-Head Battle of PI3K/mTOR Inhibitors: ZSTK474 vs. BEZ235

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. Among the numerous inhibitors developed, ZSTK474 and BEZ235 have emerged as significant players, both targeting this crucial pathway but with distinct profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and BEZ235 are potent, ATP-competitive inhibitors of the PI3K/mTOR pathway. However, their inhibitory profiles across the different PI3K isoforms and mTOR complexes differ significantly.

This compound is a pan-class I PI3K inhibitor, demonstrating potent inhibition across all four class I PI3K isoforms (α, β, γ, and δ).[1][2][3] While it effectively blocks the PI3K signaling cascade, its inhibitory activity against mTOR is considerably weaker.[2][4] This positions this compound primarily as a potent PI3K inhibitor with limited direct mTOR inhibition.

BEZ235 (Dactolisib), in contrast, is a dual pan-PI3K and mTOR inhibitor.[5][6][7] It effectively targets all class I PI3K isoforms and also potently inhibits both mTORC1 and mTORC2.[7] This dual-targeting mechanism aims to provide a more comprehensive blockade of the PI3K/mTOR pathway, potentially overcoming feedback activation loops that can occur with single-target inhibitors.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition for both this compound and BEZ235.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation FourEBP1->Proliferation inhibits This compound This compound This compound->PI3K BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC2 BEZ235->mTORC1

PI3K/mTOR Signaling Pathway and Inhibitor Targets.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and BEZ235 against various PI3K isoforms and mTOR.

TargetThis compound IC50 (nM)BEZ235 IC50 (nM)
PI3Kα (p110α)16[1][2]4[6][7]
PI3Kβ (p110β)44[1][2]75[6][7]
PI3Kδ (p110δ)4.6 - 5[1][2]7[6][7]
PI3Kγ (p110γ)49[1][2]5[6][7]
mTORWeak inhibition[2][4]20.7[6][7]

Data compiled from multiple sources. Values can vary based on assay conditions.

From the data, it is evident that both inhibitors are highly potent against the class I PI3K isoforms, with IC50 values in the low nanomolar range. BEZ235 demonstrates a clear dual-inhibitory profile with potent mTOR inhibition, whereas this compound's activity is primarily directed against the PI3K isoforms.

In Vitro Performance: Cellular Effects

The efficacy of these inhibitors has been evaluated in numerous cancer cell lines, revealing their impact on cell proliferation, cell cycle progression, and apoptosis.

Cell Proliferation

Both this compound and BEZ235 have demonstrated broad anti-proliferative activity across various cancer cell lines. This compound inhibited the growth of 39 human cancer cell lines with a mean GI50 (50% growth inhibition) value of 0.32 µmol/L.[1] BEZ235 has also shown potent growth-inhibitory effects in a dose-dependent manner in various cancer cell lines, including gastric and breast cancer.[8][9]

Cell Cycle Arrest

A common mechanism of action for PI3K/mTOR inhibitors is the induction of cell cycle arrest, primarily at the G1 phase. This compound has been shown to block cell cycle progression at the G0/G1 phase in various human cancer cells.[1][10] Similarly, treatment with BEZ235 leads to a G1 cell cycle arrest in gastric cancer cells.[8]

Apoptosis

The induction of apoptosis appears to be cell-type dependent for both inhibitors. While this compound has been reported to induce apoptosis in some sarcoma cell lines[11], other studies suggest it primarily causes cell cycle arrest without significant apoptosis.[1][10] For BEZ235, some studies report no significant induction of apoptosis[8], while others have observed apoptosis in specific contexts, such as in doxorubicin-resistant leukemia cells.[12]

In Vivo Efficacy: Preclinical Animal Models

The antitumor activity of both this compound and BEZ235 has been validated in vivo using xenograft models.

This compound , when administered orally, has shown strong antitumor activity against various human cancer xenografts, including melanoma and prostate cancer, without significant toxicity.[13][14][15] The in vivo anti-angiogenic effect of this compound has also been noted.[1]

BEZ235 has also demonstrated significant in vivo antitumor effects in models of gastric cancer and glioma.[8][16] However, its clinical development has been hampered by toxicity and a lack of efficacy in some trials.[5][17]

Clinical Development

Both this compound and BEZ235 have progressed to clinical trials. This compound has undergone Phase I clinical trials in patients with advanced solid malignancies.[18][19] BEZ235 has also been evaluated in multiple Phase I/II clinical trials for various cancers.[5][20] However, the clinical journey for BEZ235 has faced challenges due to its toxicity profile.[5][17]

Experimental Protocols

A general workflow for evaluating PI3K/mTOR inhibitors is outlined below.

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (e.g., HTRF, K-LISA) start->biochem_assay cell_culture Cancer Cell Line Culture biochem_assay->cell_culture cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->cell_viability western_blot Western Blot Analysis (p-Akt, p-S6K, etc.) cell_culture->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) cell_culture->apoptosis in_vivo In Vivo Xenograft Model cell_viability->in_vivo western_blot->in_vivo cell_cycle->in_vivo apoptosis->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity end End efficacy->end toxicity->end

General Experimental Workflow for Inhibitor Characterization.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 values of the inhibitors against purified PI3K isoforms and mTOR.

  • Reagents : Recombinant human PI3K isoforms (α, β, δ, γ) or mTOR, PIP2 substrate, ATP, and the test compound (this compound or BEZ235) at various concentrations.

  • Procedure :

    • The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (PIP3) is detected using a specific antibody and a fluorescent probe in a time-resolved fluorescence reader.

  • Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment : The cells are treated with various concentrations of this compound or BEZ235 for a specified duration (e.g., 72 hours).

  • Assay :

    • MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.

    • CellTiter-Glo® Assay : This assay measures ATP levels as an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescence is measured.

  • Data Analysis : The percentage of viable cells is calculated relative to untreated controls, and the GI50 or IC50 value is determined.

Western Blotting

This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and S6 kinase (S6K), to confirm target engagement.

  • Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

  • Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis : The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[8][21]

Conclusion

This compound and BEZ235 are both potent inhibitors of the PI3K/mTOR pathway with distinct inhibitory profiles. This compound acts as a pan-PI3K inhibitor with weak mTOR activity, while BEZ235 is a dual inhibitor of both PI3K and mTOR. Both compounds have demonstrated significant antitumor activity in preclinical models. The choice between these inhibitors will depend on the specific research question, the genetic background of the cancer being studied, and the desired therapeutic strategy. While BEZ235's dual-targeting approach is theoretically advantageous, its clinical utility has been limited by toxicity. This compound, with its more selective profile, may offer a different therapeutic window. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing these important research tools.

References

Validating PI3K Pathway Dependency: A Comparative Guide to ZSTK474 and Other Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. ZSTK474 is a potent, orally available, ATP-competitive pan-class I PI3K inhibitor that has demonstrated significant antitumor activity in preclinical studies. This guide provides an objective comparison of this compound with other notable pan-PI3K inhibitors, supported by experimental data, to aid researchers in validating PI3K pathway dependency in their cancer models.

Performance Comparison of Pan-PI3K Inhibitors

The efficacy of this compound and other pan-PI3K inhibitors has been evaluated across various cancer cell lines and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison.

In Vitro Potency: Inhibition of PI3K Isoforms

This compound demonstrates potent inhibitory activity against all four class I PI3K isoforms. A comparison of its half-maximal inhibitory concentrations (IC50) with other inhibitors highlights its pan-isoform activity.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound 16[1]44[1]5[1]49[1]>1000
GDC-0941 3[2]33[2]3[2]75[2]580
BKM120 52165116262>1000
BEZ235 4760713021
In Vitro Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been benchmarked against other inhibitors in various cancer cell lines. The data below represents the concentration of the inhibitor required to cause 50% growth inhibition (GI50 or IC50).

Cell LineCancer TypeThis compound (μM)BKM120 (μM)GDC-0941 (μM)BEZ235 (μM)
MCF-7 Breast Cancer~0.11.8~0.3~0.01
U87MG Glioblastoma~0.2~0.5~0.3~0.02
PC-3 Prostate Cancer~0.4~1.5~0.5~0.1
A549 Lung Cancer~0.52.1~0.8~0.1

Note: The IC50/GI50 values are compiled from various sources and may vary depending on the experimental conditions.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo efficacy of these inhibitors is a critical determinant of their therapeutic potential. The following table summarizes tumor growth inhibition (TGI) data from various human cancer xenograft models in mice.

InhibitorXenograft ModelDose & ScheduleTumor Growth Inhibition (%)
This compound WiDr (Colon)400 mg/kg, daily~100[1]
This compound A549 (Lung)200 mg/kg, dailySignificant inhibition
This compound PC-3 (Prostate)200 mg/kg, dailySignificant inhibition
GDC-0941 U87MG (Glioblastoma)150 mg/kg, daily98[2][3]
GDC-0941 IGROV-1 (Ovarian)150 mg/kg, daily80[2][3]
BKM120 DAOY (Medulloblastoma)60 mg/kg, dailySignificant inhibition[4]
BEZ235 786-0 (Renal)15 mg/kg, daily75[5]
BEZ235 A498 (Renal)15 mg/kg, daily44.6[5]

Signaling Pathways and Experimental Workflows

Visualizing the PI3K signaling pathway and the experimental steps to validate its dependency is crucial for designing and interpreting experiments.

PI3K_Signaling_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Workflow for Validating PI3K Pathway Dependency A Select Cancer Cell Lines B Treat with this compound & Other PI3K Inhibitors A->B G In Vivo Xenograft Model A->G C Cell Viability Assay (e.g., MTT Assay) B->C E Western Blot Analysis B->E D Determine IC50/GI50 Values C->D F Analyze Phosphorylation of Akt, S6K, etc. E->F H Administer Inhibitors G->H I Measure Tumor Volume H->I J Analyze Tumor Growth Inhibition I->J

Caption: A typical experimental workflow for assessing PI3K inhibitor efficacy.

Inhibitor_Comparison Logical Comparison of PI3K Inhibitors This compound This compound PanPI3K Pan-Class I PI3K Inhibition This compound->PanPI3K High_Potency High Potency This compound->High_Potency Oral_Bioavailability Oral Bioavailability This compound->Oral_Bioavailability GDC0941 GDC-0941 GDC0941->PanPI3K GDC0941->High_Potency GDC0941->Oral_Bioavailability BKM120 BKM120 BKM120->PanPI3K BKM120->Oral_Bioavailability BEZ235 BEZ235 BEZ235->PanPI3K mTOR_Inhibition mTOR Inhibition BEZ235->mTOR_Inhibition BEZ235->High_Potency BEZ235->Oral_Bioavailability

Caption: A logical diagram comparing key features of selected PI3K inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are methodologies for key assays used to assess PI3K inhibitor efficacy.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • PI3K inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Replace the medium in the wells with 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt and S6 ribosomal protein, to confirm target engagement by the inhibitor.

Materials:

  • Cancer cell line of interest

  • PI3K inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the PI3K inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein levels.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of PI3K inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • PI3K inhibitor (e.g., this compound) formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the PI3K inhibitor (e.g., by oral gavage) and vehicle control according to the desired dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.

By providing this comparative data and detailed methodologies, this guide aims to equip researchers with the necessary tools to effectively validate the dependency of their cancer models on the PI3K pathway using this compound and to benchmark its performance against other relevant inhibitors.

References

ZSTK474: A Comparative Analysis of Selectivity for PI3K Over mTOR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational anticancer agent ZSTK474, focusing on its selectivity for Phosphoinositide 3-kinase (PI3K) isoforms over the mammalian target of rapamycin (mTOR). The following sections present quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway to offer a comprehensive overview for research and drug development professionals.

Data Presentation: this compound Kinase Inhibitory Potency

The selectivity of this compound is demonstrated by its potent inhibition of all four class I PI3K isoforms, while exhibiting significantly weaker activity against mTOR. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against these key cellular kinases.

TargetIC50 (nM)Ki (nM)
PI3Kα166.7
PI3Kβ4410.4
PI3Kδ51.8
PI3Kγ4911.7
mTOR>10,000N/A

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The determination of this compound's selectivity profile relies on robust in vitro kinase assays. Below are the detailed methodologies for the key experiments cited.

PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the activity of PI3K enzymes and the inhibitory effects of compounds like this compound.

Principle: The assay is based on the detection of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K-mediated phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2). A competition-based HTRF format is utilized where in vitro-generated PIP3 competes with a biotinylated PIP3 tracer for binding to a GST-tagged GRP1-PH domain, which is in complex with a Europium-labeled anti-GST antibody and streptavidin-XL665. The amount of light emitted is inversely proportional to the amount of PIP3 produced by the PI3K enzyme.

Protocol:

  • Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110δ, or p110γ) are incubated in a reaction buffer containing ATP and the lipid substrate, PIP2.

  • Inhibitor Addition: A series of dilutions of this compound are added to the reaction wells to determine its inhibitory effect.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 30-60 minutes.

  • Detection: A detection mixture containing the biotinylated PIP3 tracer, GST-GRP1-PH domain, Europium-labeled anti-GST antibody, and streptavidin-XL665 is added to the wells.

  • Signal Measurement: After an incubation period to allow for the binding equilibrium to be reached, the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

mTOR Kinase Assay (ELISA-based)

The inhibitory activity of this compound against mTOR is assessed using an ELISA-based method.

Principle: This assay measures the phosphorylation of a specific mTOR substrate. An antibody that specifically recognizes the phosphorylated substrate is used to quantify the extent of the kinase reaction.

Protocol:

  • Plate Coating: A microplate is coated with a recombinant protein or peptide substrate for mTOR.

  • Kinase Reaction: Recombinant active mTOR enzyme is added to the wells along with ATP and the test compound, this compound, at various concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: After washing to remove unreacted components, a primary antibody specific to the phosphorylated substrate is added.

  • Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic HRP substrate (e.g., TMB).

  • Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated substrate, and thus to the mTOR activity.

  • Data Analysis: The IC50 values are calculated by analyzing the dose-dependent inhibition of the mTOR activity by this compound.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.

References

ZSTK474: A Potent Tool for Validating PI3K Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] Validating the downstream targets of this complex pathway is crucial for both basic research and drug development. ZSTK474, a potent and selective pan-class I PI3K inhibitor, has emerged as a valuable tool for this purpose.[5][6] This guide provides an objective comparison of this compound with other PI3K inhibitors, supported by experimental data, detailed protocols, and clear visualizations to aid researchers in their experimental design.

Performance Comparison of PI3K Inhibitors

This compound distinguishes itself as a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[7][8] Its high selectivity for class I PI3Ks over other lipid and protein kinases, including the closely related mTOR, makes it a precise tool for dissecting the PI3K pathway.[5][9] The following table summarizes the inhibitory activity of this compound and other commonly used PI3K inhibitors.

InhibitorTypePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR InhibitionReference
This compound Pan-Class I PI3K16444.6 - 549Weak[5][10]
LY294002 Pan-Class I PI3K790---Significant[8][11]
Wortmannin Pan-Class I PI3K11---Significant[8][11]
GDC-0941 Pan-Class I PI3K333375Weak[5]
BEZ235 Dual PI3K/mTOR----Potent[5]
BKM120 Pan-Class I PI3K52166116262-[5]

IC₅₀ values can vary depending on the assay conditions.

Signaling Pathway and Experimental Workflow

To effectively utilize this compound for validating downstream targets, a clear understanding of the PI3K signaling cascade and a robust experimental workflow are essential.

PI3K Signaling Pathway with this compound Inhibition

The following diagram illustrates the canonical PI3K signaling pathway and highlights the point of intervention by this compound. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][12] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[13][14] this compound competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and subsequent activation of the downstream cascade.[5][7]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Validation

A typical workflow to validate PI3K downstream targets using this compound involves treating cells with the inhibitor and subsequently measuring the phosphorylation status of putative downstream proteins.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound or Vehicle Control) CellCulture->Treatment Lysis 3. Cell Lysis (with Phosphatase Inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification WB 5. Western Blotting (p-Akt, p-S6K, etc.) Quantification->WB Analysis 6. Data Analysis (Quantify Phosphorylation) WB->Analysis

Caption: A standard experimental workflow for validating PI3K downstream targets.

Key Experimental Protocols

Detailed and consistent protocols are paramount for obtaining reproducible results. Below are methodologies for key experiments used to assess the efficacy of this compound.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to detect changes in the phosphorylation of Akt at Ser473, a key downstream indicator of PI3K activity.[11][15]

1. Cell Culture and Treatment:

  • Seed cells of interest in 6-well plates and grow to 70-80% confluency.

  • Serum-starve cells for 4-6 hours to reduce basal PI3K activity.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes, 1 hour, 6 hours).[15]

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1][16]

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16][17]

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[18]

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.[1][3]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

2. Inhibitor Treatment:

  • Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours).[3] Include a vehicle control.

3. MTT Incubation:

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

In Vitro PI3K Kinase Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used to measure the direct inhibitory effect of this compound on PI3K enzymatic activity.[5][9]

1. Reaction Setup:

  • In a 384-well plate, add recombinant human PI3K enzyme (α, β, δ, or γ isoform).

  • Add varying concentrations of this compound or a control inhibitor.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

2. Incubation:

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

3. Detection:

  • Stop the reaction and add the detection reagents, which typically include a biotinylated PIP3 tracer and a europium cryptate-labeled anti-GST antibody that binds to the GST-tagged kinase, and streptavidin-XL665.

  • The formation of a PIP3 product brings the europium cryptate and XL665 into close proximity, resulting in a FRET signal.

4. Signal Measurement:

  • Measure the HTRF signal at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PIP3 produced.

  • Calculate the percent inhibition and determine the IC₅₀ value for this compound against each PI3K isoform.

Conclusion

This compound is a highly effective and specific tool for researchers investigating the PI3K signaling pathway. Its pan-class I inhibitory activity and favorable selectivity profile allow for the confident validation of downstream targets. By employing the robust experimental protocols outlined in this guide, scientists and drug development professionals can effectively utilize this compound to advance our understanding of PI3K signaling in both normal physiology and disease.

References

A Head-to-Head Comparison of Pan-PI3K Inhibitors with ZSTK474

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node frequently hyperactivated in various malignancies, making it a prime target for drug development.[1][2][3] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have been developed to broadly suppress this pathway.[4] Among these, ZSTK474 has emerged as a potent and specific inhibitor. This guide provides an objective, data-driven comparison of this compound with other notable pan-PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

Overview of this compound

This compound is an orally available, s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms.[5][6] It was identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39) and has demonstrated significant antitumor activity in both preclinical in vitro and in vivo models.[7][8] A key characteristic of this compound is its high selectivity for PI3K over other protein kinases, including the related mTOR and DNA-PK.[6][7] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to G0/G1 cell cycle arrest rather than inducing apoptosis.[5][7][9][10][11]

Comparative Efficacy: this compound vs. Other Pan-PI3K Inhibitors

The following tables summarize the quantitative data from various studies, comparing the in vitro inhibitory activity and cellular growth inhibition of this compound with other well-characterized pan-PI3K inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Reference
This compound 16444.6 - 549>10,000[6][7][10][12]
LY294002 790---Significant Inhibition[6][8]
Wortmannin 11---Significant Inhibition[8]
GDC-0941 (Pictilisib) 333318580[13]
BKM120 (Buparlisib) 5216601160259-[1]
BEZ235 (Dactolisib) 476012025021[7]
Table 2: In Vitro Cellular Growth Inhibition (GI50)
InhibitorMean GI50 across JFCR39 Cell Line Panel (µM)Reference
This compound 0.32[7][8]
LY294002 7.4[8]
Wortmannin 10[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) GPCR G-Protein Coupled Receptor (GPCR) PI3K PI3K RTK->PI3K GPCR->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT This compound This compound & other pan-PI3K inhibitors This compound->PI3K Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (e.g., HTRF) CellPro Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellPro Determine IC50 WesternBlot Western Blot Analysis (p-AKT, p-S6) CellPro->WesternBlot Confirm On-Target Effect Xenograft Tumor Xenograft Model (e.g., human cancer cells in mice) WesternBlot->Xenograft Select Lead Compounds Toxicity Toxicity Assessment Xenograft->Toxicity Biomarker Biomarker Analysis (e.g., p-AKT in tumors) Xenograft->Biomarker

References

A Comparative Guide to the Isoform-Specific Inhibition of PI3K α and δ by ZSTK474

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of ZSTK474 on the alpha (α) and delta (δ) isoforms of Class I phosphoinositide 3-kinase (PI3K). This compound, a novel s-triazine derivative, has been identified as a potent, ATP-competitive inhibitor of all four Class I PI3K isoforms. While broadly active, experimental data reveals a notable differential in its potency, with the strongest inhibition observed against the PI3Kδ isoform. This guide summarizes the key quantitative data, details the experimental methodologies used for these assessments, and illustrates the relevant biological pathways.

Data Presentation: Quantitative Inhibitory Activity

This compound is characterized as a pan-PI3K inhibitor, however, it demonstrates the most potent activity against the PI3Kδ isoform.[1][2][3] The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against all four Class I PI3K isoforms, providing a clear comparison of its relative potency.

Table 1: IC50 Values of this compound for Class I PI3K Isoforms

PI3K Isoform IC50 (nM)
PI3Kα 16[2][3][4]
PI3Kβ 44[2][3][4]
PI3Kδ 4.6 [3][4]

| PI3Kγ | 49[2][3][4] |

Table 2: Ki Values of this compound for Class I PI3K Isoforms

PI3K Isoform Ki (nM)
PI3Kα 6.7[1][4]
PI3Kβ 10.4[1][4]
PI3Kδ 1.8 [1][4][5]

| PI3Kγ | 11.7[1][4] |

The data consistently demonstrates that this compound is most effective at inhibiting the PI3Kδ isoform, with IC50 and Ki values that are approximately 3.5-fold lower than those for the PI3Kα isoform. This enhanced potency for PI3Kδ suggests potential therapeutic applications in contexts where this isoform plays a critical role, such as in certain hematological malignancies and inflammatory conditions.[4][6]

Experimental Protocols

The quantitative data presented above was primarily generated using a non-radioactive, fluorescence-based enzyme assay.

Key Experiment: Homogeneous Time-Resolved Fluorescence (HTRF) PI3K Assay

This assay was utilized to determine the inhibitory activity of this compound against recombinant proteins of each Class I PI3K isoform.[1][2]

  • Principle: The HTRF assay measures the enzymatic activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The assay uses a PIP3-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a biotinylated PIP3 tracer recognized by a fluorescent acceptor (e.g., streptavidin-XL660). In the absence of enzyme-produced PIP3, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). As the PI3K enzyme produces PIP3, it displaces the tracer, leading to a decrease in the FRET signal.

  • Methodology for IC50 Determination:

    • Each recombinant PI3K isoform (PI3Kα, β, δ, γ) was incubated with a series of concentrations of this compound.

    • A fixed concentration of ATP (typically 10 µM) was added to the reaction mixture to initiate the kinase reaction.[4]

    • The reaction was allowed to proceed for a defined period (e.g., 20 minutes) in the linear phase of the kinetic reaction.[4][7]

    • The reaction was stopped, and the detection reagents (fluorescently labeled antibody and tracer) were added.

    • After an incubation period to allow for binding equilibrium, the plate was read using a multilabel reader in time-resolved fluorescence mode.

    • The HTRF signal was calculated based on the ratio of emission at 665 nm (acceptor) to 620 nm (donor).

    • IC50 values were calculated by fitting the dose-response inhibition data to a logistic curve using software such as GraphPad Prism.[4]

  • Methodology for Ki Determination (Enzyme Kinetics):

    • PI3K activity was assayed at various concentrations of both ATP (e.g., 5, 10, 25, 50, 100 µM) and this compound.[4][7]

    • A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated for each concentration of this compound. The intersecting lines on the 1/v axis indicated that this compound acts as an ATP-competitive inhibitor.[2]

    • The slope of each line from the Lineweaver-Burk plot was then re-plotted against the corresponding this compound concentration.[4][7]

    • The Ki value was determined from this secondary plot.[4][7]

Mandatory Visualization: Signaling and Inhibition Diagrams

The following diagrams illustrate the PI3K signaling pathway and the workflow for determining this compound's inhibitory constants.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K (α, β, δ, γ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Pi PDK1 PDK1 PI3K->PIP2 ATP Akt Akt pAkt p-Akt mTORC2 mTORC2 Downstream Downstream Effectors (e.g., GSK-3β, mTORC1) CellResponse Cell Growth, Proliferation, Survival

Caption: Generalized PI3K/Akt signaling pathway activated by growth factors.

ZSTK474_Inhibition cluster_downstream Downstream Signaling This compound This compound PI3Ka PI3Kα (Ki = 6.7 nM) This compound->PI3Ka Inhibition PI3Kd PI3Kδ (Ki = 1.8 nM) This compound->PI3Kd Strongest Inhibition pAkt p-Akt PI3Ka->pAkt PI3Kd->pAkt pGSK3b p-GSK-3β pAkt->pGSK3b p_mTOR p-mTOR pAkt->p_mTOR

Caption: this compound differentially inhibits PI3K isoforms, with highest potency for PI3Kδ.

References

Safety Operating Guide

Proper Disposal Procedures for ZSTK474: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ZSTK474 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. this compound is a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, and as such, requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal. This document provides essential safety and logistical information, outlining the recommended procedures for the proper disposal of this compound.

Understanding this compound: Inhibitory Profile

This compound is an ATP-competitive inhibitor of all four Class I PI3K isoforms.[1] Its inhibitory activity is summarized in the table below, providing key quantitative data for researchers working with this compound.

PI3K IsoformIC₅₀ (nM)Kᵢ (nM)
PI3Kα166.7
PI3Kβ4410.4
PI3Kγ4911.7
PI3Kδ4.6 - 51.8

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.[2][3]

Step-by-Step Disposal Procedures for this compound

While a specific degradation protocol for this compound is not publicly available, the following step-by-step procedures are based on general guidelines for the disposal of hazardous chemical and cytotoxic waste in a laboratory setting and should be followed to ensure safety.

1. Waste Identification and Segregation:

  • Characterize all waste containing this compound as hazardous chemical waste. This includes:

    • Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other lab supplies that have come into direct contact with the compound.

    • Liquid Waste: Unused stock solutions, experimental media containing this compound, and solvents used for cleaning and decontamination.

    • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.

  • Segregate this compound waste from other waste streams at the point of generation. Do not mix with non-hazardous waste.

2. Containerization:

  • Use clearly labeled, leak-proof, and chemically compatible containers for each type of waste.

  • Labels must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any known hazard characteristics (e.g., "Cytotoxic," "Toxic").

    • The date when the waste was first added to the container.

  • Solid Waste: Collect in a designated, lined hazardous waste container. Keep the container closed when not in use.

  • Liquid Waste: Collect in a sealed, non-reactive hazardous waste container. Ensure the cap is securely fastened.

  • Sharps Waste: Place in a designated, puncture-resistant sharps container.

3. Storage:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

4. Decontamination:

  • Glassware and Surfaces: Decontaminate glassware and work surfaces that have been in contact with this compound. A common procedure involves an initial rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

  • Collect the initial solvent rinse as hazardous liquid waste.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Contact your EHS office to schedule a waste pickup.

This compound Mechanism of Action: PI3K/Akt Signaling Pathway

This compound exerts its anti-tumor activity by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[4] The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.

ZSTK474_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

This compound inhibits PI3K, blocking downstream signaling.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for any chemical you are working with.

References

Essential Safety and Operational Guide for Handling ZSTK474

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ZSTK474, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.

1. Compound Information

  • IUPAC Name: 2-(difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole[1]

  • CAS Number: 475110-96-4[1]

  • Molecular Formula: C₁₉H₂₁F₂N₇O₂[1]

  • Molecular Weight: 417.4 g/mol [1]

2. Hazard Identification and Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is designated for research use only and is not for human or veterinary use.[2] Therefore, a precautionary approach to handling is mandatory. The following PPE is required to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles that fit snugly against the face.[3]Protects eyes from accidental splashes of this compound solutions. Standard safety glasses do not provide adequate protection from splashes.[3][4]
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[4] It is crucial to check for glove integrity before use and to change them immediately if contaminated or torn.
Body Protection A lab coat or gown, preferably one that is non-porous and resistant to chemicals.[3][5]Protects skin and personal clothing from spills and contamination.[4][5]
Respiratory Protection Not generally required under normal handling conditions in a well-ventilated area. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used.[5][6]Minimizes the risk of inhalation, especially when handling the powdered form of the compound.[5][6]

3. Operational and Handling Plan

3.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • When handling the solid form of the compound or preparing stock solutions, it is highly recommended to use a chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of any dust or aerosols.[5]

3.2. Solution Preparation

  • For in vitro studies: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL and in dimethylformamide (DMF) at 25 mg/mL.[1]

  • For in vivo animal experiments: this compound can be suspended in a 5% hydroxypropylcellulose solution in water.[7][8]

3.3. Accidental Exposure Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

4. Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as chemical waste.

  • Solid Waste: Collect in a designated, sealed container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Collect in a sealed, properly labeled waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various Class I PI3K isoforms.

PI3K IsoformIC₅₀ (nM)Kᵢ (nM)
PI3Kα 16[8]6.7[9]
PI3Kβ 44[8]10.4[9]
PI3Kδ 4.6[8]1.8[9]
PI3Kγ 49[8]11.7[9]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.

This compound Mechanism of Action: The PI3K/Akt Signaling Pathway

This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms.[8] By blocking PI3K activity, this compound prevents the phosphorylation of downstream targets, most notably Akt.[7][10] This inhibition leads to a cascade of effects, including the reduced phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) and B-cell lymphoma 2-associated death promoter (BAD), ultimately leading to cell cycle arrest and apoptosis.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition BAD BAD Akt->BAD Inhibition CellCycleArrest Cell Cycle Arrest GSK3b->CellCycleArrest Apoptosis Apoptosis BAD->Apoptosis This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZSTK474
Reactant of Route 2
Reactant of Route 2
ZSTK474

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.